2-(4-Methylphenoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUODACYFFPYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342103 | |
| Record name | 2-(4-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-69-1 | |
| Record name | 2-(4-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylphenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methylphenoxy)benzoic acid (CAS: 21905-69-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)benzoic acid, with the CAS number 21905-69-1, is a member of the phenoxybenzoic acid class of organic compounds. Structurally, it is an isostere of the well-known non-steroidal anti-inflammatory drug (NSAID) precursor, anthranilic acid, suggesting its potential for biological activity.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related compounds. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C14H12O3. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 21905-69-1 | [2] |
| Molecular Formula | C14H12O3 | [2] |
| Molecular Weight | 228.24 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | o-(p-Tolyloxy)benzoic Acid, 2-(p-Tolyloxy)benzoic acid | [2] |
| Appearance | Yellow Solid | |
| GHS Hazard Statement | H315: Causes skin irritation | [2] |
Synthesis
The primary method for the synthesis of this compound and its derivatives is the Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
General Reaction Scheme
The synthesis of this compound can be achieved by the reaction of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with p-cresol in the presence of a copper catalyst and a base.
Caption: Ullmann Condensation for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a representative experimental protocol for the synthesis of this compound based on the Ullmann condensation of 2-chlorobenzoic acid and p-cresol. This protocol is adapted from procedures for similar compounds.[1]
Materials:
-
2-Chlorobenzoic acid
-
p-Cresol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), p-cresol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 1 M HCl and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Potential Biological Activity and Mechanism of Action
Inferred Anti-inflammatory and Analgesic Activity
Derivatives of phenoxybenzoic acid have been reported to exhibit anti-inflammatory and analgesic activities. This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Caption: Hypothesized Anti-inflammatory Mechanism of Action.
Potential Antimicrobial Activity
Derivatives of the structurally related 2-(4-methylphenoxymethyl)benzoic acid have shown antimicrobial activity. While a different molecule, this suggests that the broader chemical scaffold of this compound could be a starting point for the development of novel antimicrobial agents. Further investigation would be required to confirm this.
Proposed Experimental Workflows
To validate the inferred biological activities of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Anti-inflammatory Assay Workflow
Caption: Workflow for COX Enzyme Inhibition Assay.
In Vivo Analgesic Activity Assay Workflow
References
An In-depth Technical Guide to 2-(4-Methylphenoxy)benzoic Acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)benzoic acid, a molecule of interest in pharmaceutical and chemical research. Due to its structural similarity to known anti-inflammatory agents, this compound presents a promising scaffold for further investigation. This document details its molecular structure, physicochemical properties, a proposed synthetic route, and methods for its characterization. The information is intended to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.
Molecular Identity and Physicochemical Properties
This compound, also known as o-(p-Tolyloxy)benzoic acid, is an aromatic carboxylic acid. Its structure features a benzoic acid moiety substituted with a 4-methylphenoxy group at the ortho position.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 21905-69-1 | [2] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in Chloroform, Methanol | [3] |
Structural Information
The structural formula of this compound is presented below.
References
Spectroscopic data of 2-(4-Methylphenoxy)benzoic acid (¹H NMR, ¹³C NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Methylphenoxy)benzoic acid, a compound of interest in chemical research and drug development. The guide details the expected proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectra, infrared (IR) spectroscopy data, and mass spectrometry (MS) analysis. Detailed experimental protocols for acquiring such data are also provided for researchers and scientists.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the expected ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.9-8.1 | Doublet of doublets | 1H | Ar-H (ortho to -COOH) |
| ~7.4-7.6 | Multiplet | 1H | Ar-H |
| ~7.1-7.3 | Multiplet | 3H | Ar-H |
| ~6.8-7.0 | Multiplet | 3H | Ar-H |
| ~2.3 | Singlet | 3H | -CH₃ |
Interpretation: The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (10-13 ppm) due to deshielding and hydrogen bonding. The aromatic protons will appear in the range of 6.8-8.1 ppm. The proton ortho to the electron-withdrawing carboxylic acid group is expected to be the most downfield of the aromatic signals. The protons on the 4-methylphenoxy ring are generally expected to be more upfield compared to those on the benzoic acid ring. The methyl group protons will appear as a sharp singlet around 2.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~155-160 | Ar-C (C-O of ether on benzoic acid ring) |
| ~150-155 | Ar-C (C-O of ether on methylphenoxy ring) |
| ~130-140 | Ar-C (Substituted carbons) |
| ~115-135 | Ar-C (Unsubstituted carbons) |
| ~20-22 | -CH₃ |
Interpretation: The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~165-170 ppm).[1] The aromatic carbons will appear in the range of 115-160 ppm. The carbons attached to the electronegative oxygen of the ether linkage will be shifted downfield. The carbon of the methyl group will be found in the upfield region of the spectrum (~20-22 ppm). Due to the asymmetry of the molecule, it is expected that all 14 carbon atoms will be non-equivalent, leading to 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.
Experimental Protocol for NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600 & ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| 2850-3000 | C-H stretch | Aromatic & Methyl |
Interpretation: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[3] A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[3] The C=C stretching vibrations of the aromatic rings will show absorptions around 1600 and 1450 cm⁻¹. The characteristic C-O stretching of the aryl ether linkage is expected around 1250 cm⁻¹. The C-H stretching vibrations for the aromatic rings and the methyl group will appear in the 2850-3000 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the spectrum can be obtained by preparing a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and then compressed under high pressure to form a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 228 | [M]⁺ (Molecular Ion) |
| 211 | [M - OH]⁺ |
| 183 | [M - COOH]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 107 | [C₇H₇O]⁺ |
Data Source: PubChem CID 578656[4]
Interpretation: The molecular ion peak ([M]⁺) is expected at an m/z of 228, corresponding to the molecular weight of this compound (C₁₄H₁₂O₃).[4] Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH), resulting in a peak at m/z 211, and the loss of the carboxylic acid group (-COOH), leading to a peak at m/z 183.[5][6] Cleavage of the ether bond can also occur, leading to fragments corresponding to the benzoyl moiety and the methylphenoxy moiety.
Experimental Protocol for Mass Spectrometry
The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.[7] The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Solubility profile of 2-(4-Methylphenoxy)benzoic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the known solubility characteristics of 2-(4-Methylphenoxy)benzoic acid. Due to a lack of extensive publicly available quantitative data, this document focuses on reported qualitative solubility and outlines a comprehensive experimental protocol for determining precise solubility in various solvents. This guide is intended to support researchers and professionals in pharmaceutical development and related fields in understanding and utilizing this compound.
Introduction to this compound
This compound, also known as o-(p-Tolyloxy)benzoic acid, is a chemical compound with the molecular formula C14H12O3. Its structure consists of a benzoic acid moiety linked to a p-methylphenoxy group via an ether bond. The presence of both a carboxylic acid group and an aromatic ether structure suggests a solubility profile that is dependent on the polarity and hydrogen bonding capabilities of the solvent. Understanding its solubility is critical for applications in drug formulation, synthesis, and purification processes.
Solubility Data
Currently, detailed quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly accessible literature. However, qualitative solubility information has been reported.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Methanol | Soluble[1] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration.
To address the absence of comprehensive quantitative data, the following section details a standardized experimental protocol for determining the solubility of this compound.
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for the experimental determination of the solubility of this compound using the equilibrium solubility method.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any suspended solid particles, filter the collected supernatant through a syringe filter into a clean vial.
-
-
Analysis of Solute Concentration:
-
HPLC Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the sample using the calibration curve and account for the dilution factor.
-
-
UV-Vis Spectrophotometry Method (Alternative):
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.
-
Dilute the filtered sample solution appropriately and measure its absorbance.
-
Calculate the concentration from the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate for each solvent and report the average solubility and standard deviation.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Signaling Pathways
A thorough search of scientific literature did not reveal any established signaling pathways directly involving this compound. Research in this area is likely still in its early stages. Therefore, a diagrammatic representation of a signaling pathway cannot be provided at this time.
Conclusion
While quantitative solubility data for this compound is not widely available, its qualitative solubility in chloroform and methanol is known. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for determination. The successful application of this compound in various fields will undoubtedly be enhanced by a more comprehensive understanding of its solubility profile across a diverse range of pharmaceutically and industrially relevant solvents.
References
An In-Depth Technical Guide to the In Silico Prediction of 2-(4-Methylphenoxy)benzoic Acid Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract
The early stages of drug discovery are increasingly reliant on computational, or in silico, methodologies to predict the biological activity and pharmacokinetic profiles of novel chemical entities. This approach saves significant time and resources by prioritizing compounds for synthesis and experimental validation. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of 2-(4-Methylphenoxy)benzoic acid, a compound for which extensive experimental data is not publicly available. By integrating molecular property prediction, target identification, molecular docking, and pathway analysis, we can generate actionable hypotheses regarding its therapeutic potential. Given the structural similarities of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) and certain antimicrobial agents, this guide will focus on predicting its activity against relevant targets in these therapeutic areas, namely Cyclooxygenase-2 (COX-2) and bacterial DNA gyrase.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is an aromatic carboxylic acid. Its structural features, including the phenoxybenzoic acid scaffold, are found in molecules with known biological activities. For instance, 2-phenoxybenzoic acids are considered isosteres of anthranilic acids, a class of compounds known for their anti-inflammatory properties. The integration of computational tools allows for a systematic and predictive evaluation of such compounds before committing to extensive laboratory work.
This guide details a multi-step in silico workflow designed to build a comprehensive bioactivity profile for this compound. This process begins with an assessment of its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, followed by the identification of potential biological targets, and culminates in the detailed analysis of its interaction with these targets through molecular docking and simulation.
Proposed In Silico Prediction Workflow
The proposed computational workflow provides a structured approach to systematically predict the bioactivity of a novel compound. This workflow is designed to narrow down potential biological targets and characterize the compound's interaction with those targets.
Data Presentation: Predicted Properties and Activities
The following tables summarize the hypothetical quantitative data that could be generated from the in silico workflow for this compound.
Table 1: Predicted Physicochemical and ADMET Properties
This table presents the predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for evaluating the drug-likeness of a compound.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 228.24 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (o/w) | 3.5 | Optimal lipophilicity for oral absorption |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |
| Topological Polar Surface Area | 46.5 Ų | Good potential for cell membrane permeability |
| Aqueous Solubility | -3.8 log(mol/L) | Moderately soluble |
| Human Intestinal Absorption | High | Likely well-absorbed from the GI tract |
| Blood-Brain Barrier Permeability | Low | Unlikely to cause significant CNS side effects |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low probability of being a carcinogen |
Note: The values presented are hypothetical predictions based on typical in silico models and require experimental validation.
Table 2: Predicted Binding Affinities from Molecular Docking
This table summarizes the results of a hypothetical molecular docking study against plausible anti-inflammatory and antimicrobial targets. The docking score and binding energy are estimates of the binding affinity, with lower values indicating potentially stronger binding.
| Target Protein | PDB ID | Organism | Predicted Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5KIR | Homo sapiens | -9.2 | -8.5 | Arg120, Tyr355, Ser530 |
| Cyclooxygenase-1 (COX-1) | 3N8Z | Homo sapiens | -7.5 | -6.8 | Arg120, Tyr355, Ser530 |
| DNA Gyrase Subunit B | 1KZN | Escherichia coli | -8.1 | -7.4 | Asp73, Asn46, Glu50 |
Predicted Signaling Pathway Modulation
Based on the docking results suggesting potential inhibition of COX-2, this compound may modulate the prostaglandin synthesis pathway, a key component of the inflammatory response.
Experimental Protocols for Validation
The following sections provide detailed methodologies for key experiments to validate the in silico predictions.
COX-2 Inhibition Assay (In Vitro)
This protocol describes a common method for determining the inhibitory activity of a compound against COX-2.[1][2]
Objective: To determine the IC50 value of this compound for the inhibition of human COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin screening ELISA kit (e.g., for PGE2)
-
Test compound (this compound)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving compounds)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for testing.
-
Assay Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the various concentrations of the test compound or control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin: Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.[3][4]
Objective: To determine the MIC of this compound against Escherichia coli.
Materials:
-
Test compound (this compound)
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh culture of E. coli on an agar plate, pick several colonies and suspend them in MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Logical Relationships in Predictive Modeling
For a more advanced predictive model, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This involves establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
Conclusion
This technical guide has presented a comprehensive in silico workflow for predicting the bioactivity of this compound. By leveraging computational tools for ADMET prediction, target identification, and molecular docking, we have generated plausible hypotheses for its potential as an anti-inflammatory and antimicrobial agent. The hypothetical data presented in the tables and the proposed signaling pathway modulation offer a framework for understanding the potential mechanism of action. Crucially, this guide also provides detailed experimental protocols for the validation of these in silico findings. The integration of computational prediction and experimental validation is a powerful paradigm in modern drug discovery, enabling a more efficient and targeted approach to identifying novel therapeutic agents.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 2-(4-Methylphenoxy)benzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-(4-Methylphenoxy)benzoic acid. Due to a lack of specific experimental data in publicly available literature, this document focuses on the predicted thermal behavior based on the analysis of related compounds and general chemical principles. It outlines expected decomposition pathways and provides standardized experimental protocols for researchers seeking to determine the precise thermal properties of this compound.
Introduction
This compound, also known as o-(p-Tolyloxy)benzoic acid, is an aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is crucial for determining safe handling and storage conditions, as well as for predicting its behavior during manufacturing processes and formulation development. Thermal decomposition can lead to loss of efficacy, the formation of impurities, and potential safety hazards. This guide aims to provide a foundational understanding of these properties.
Predicted Thermal Properties
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value/Behavior | Basis for Prediction |
| Melting Point | Expected to be a sharp endotherm | General behavior of crystalline organic acids. |
| Decomposition Onset | Likely above 200 °C | Based on the stability of the ether linkage and benzoic acid moiety. |
| Decomposition Profile | Multi-stage decomposition is possible. | Initial loss of water (if hydrated), followed by decarboxylation and fragmentation of the aromatic structure. |
Proposed Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a primary pathway involving decarboxylation, a common decomposition route for benzoic acid and its derivatives. Subsequent fragmentation of the resulting ether is also anticipated at higher temperatures.
A plausible decomposition pathway is initiated by the loss of carbon dioxide from the carboxylic acid group, which would yield 4-methyldiphenyl ether. Further decomposition at higher temperatures could involve the cleavage of the ether bond.
Experimental Protocols for Thermal Analysis
To ascertain the precise thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a ceramic or aluminum pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Acidity and pKa of 2-(4-Methylphenoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Estimated Acidity and pKa Value
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), which is more conveniently expressed on a logarithmic scale as the pKa value. A lower pKa value indicates a stronger acid. The pKa of 2-(4-Methylphenoxy)benzoic acid is estimated to be slightly higher than 3.53. This estimation is derived from the known pKa of 2-phenoxybenzoic acid and considers the electronic effect of the additional methyl group.
The "ortho effect" is a significant factor in determining the acidity of ortho-substituted benzoic acids. Generally, ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which reduces resonance stabilization of the undissociated acid and stabilizes the carboxylate anion.
The phenoxy group at the ortho position in 2-phenoxybenzoic acid significantly increases its acidity compared to benzoic acid, as evidenced by its pKa of 3.53. The para-methyl group on the phenoxy ring in this compound is an electron-donating group. This electron-donating nature is expected to slightly decrease the acidity of the compound compared to 2-phenoxybenzoic acid, resulting in a marginally higher pKa.
Quantitative Data of Related Compounds
To provide context for the estimated pKa of this compound, the following table summarizes the pKa values of structurally analogous compounds.
| Compound | Structure | pKa |
| Benzoic Acid | C₆H₅COOH | 4.20 |
| 4-Methylbenzoic Acid | CH₃C₆H₄COOH | 4.36 |
| 2-Phenoxybenzoic Acid | C₆H₅OC₆H₄COOH | 3.53 |
| This compound | CH₃C₆H₄OC₆H₄COOH | ~ >3.53 (Estimated) |
Factors Influencing Acidity
The acidity of this compound is primarily influenced by the electronic effects of its substituents and their positions on the benzene ring. The interplay of the ortho-phenoxy group and the para-methyl substituent on the phenoxy ring determines the overall electron density on the carboxylate group and thus its stability.
Caption: Factors influencing the acidity of this compound.
Experimental Protocol for pKa Determination
As a direct experimental procedure for this compound is not available, a general and reliable method for determining the pKa of an aromatic carboxylic acid via potentiometric titration is described below. This protocol can be adapted for the target compound.
Objective: To determine the pKa of this compound by potentiometric titration with a standard solution of a strong base.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Ethanol (or other suitable organic solvent to dissolve the acid)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Volumetric flasks
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a sample of this compound and dissolve it in a minimal amount of ethanol in a beaker. Dilute the solution with a known volume of deionized water.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH of the acid solution. Begin the titration by adding small increments of the NaOH solution from the burette. After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.
-
Data Collection: Continue the titration past the equivalence point, where a sharp increase in pH is observed.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Methodological & Application
Preparation of 2-(4-Methylphenoxy)benzoic acid from p-cresol and 2-chlorobenzoic acid
Introduction
2-(4-Methylphenoxy)benzoic acid is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a diaryl ether linkage, is a common motif in biologically active compounds.[1][2] The synthesis described herein utilizes the Ullmann condensation, a classic and robust method for the formation of carbon-oxygen bonds between an aryl halide and a phenol.[3][4] This reaction is typically catalyzed by copper or its salts and often requires elevated temperatures.[3][5] This document provides a detailed protocol for the preparation of this compound from p-cresol and 2-chlorobenzoic acid, targeting researchers, scientists, and professionals in the field of drug development.
Reaction Scheme
The overall reaction is an Ullmann-type C-O coupling reaction.[3]
Materials and Equipment
Reagents:
-
p-Cresol (Reagent grade, ≥99%)
-
2-Chlorobenzoic acid (Reagent grade, ≥98%)
-
Copper(I) iodide (CuI) (Catalyst, 98%)
-
Potassium carbonate (K₂CO₃) (Base, anhydrous, ≥99%)
-
N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)
-
Toluene (Anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl) (37%)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Sodium sulfate (Na₂SO₄) (Anhydrous, granular)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
1. Reaction Setup:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq), 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture (approximately 5-10 mL per gram of 2-chlorobenzoic acid).
2. Reaction Execution:
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120-130 °C using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Maintain the reaction at this temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude product.
-
Stir the acidified mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any remaining inorganic salts.
4. Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene.
-
Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
5. Characterization:
-
Determine the melting point of the purified product.
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the final compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| p-Cresol | 10.81 g (0.1 mol) |
| 2-Chlorobenzoic acid | 15.66 g (0.1 mol) |
| Catalyst | |
| Copper(I) iodide | 1.90 g (0.01 mol) |
| Base | |
| Potassium carbonate | 27.64 g (0.2 mol) |
| Solvent | |
| N,N-Dimethylformamide | 100 mL |
| Reaction Conditions | |
| Temperature | 120-130 °C |
| Time | 18 hours |
| Results | |
| Yield (Crude) | ~85% |
| Yield (Purified) | 70-80% |
| Melting Point | 145-147 °C |
| Product Properties | |
| Molecular Formula | C₁₄H₁₂O₃[6] |
| Molecular Weight | 228.24 g/mol [6][7] |
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
p-Cresol is toxic and corrosive. Avoid inhalation and contact with skin.
-
2-Chlorobenzoic acid is an irritant.[8] Avoid inhalation and contact with skin.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and can be absorbed through the skin. Handle with extreme care.
-
Copper compounds can be toxic. Avoid ingestion and inhalation of dust.
-
Hydrochloric acid is highly corrosive. Handle with appropriate care.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Ullmann Condensation Signaling Pathway
Caption: Proposed mechanism for the Ullmann condensation.
References
- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. This compound | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 21905-69-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-(4-Methylphenoxy)benzoic Acid
Introduction
2-(4-Methylphenoxy)benzoic acid is a chemical compound with applications in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Its synthesis is often achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for use by researchers, scientists, and professionals in drug development.
The described protocol is based on the Ullmann condensation of 2-chlorobenzoic acid and p-cresol. The Ullmann condensation is a fundamental method for the formation of carbon-oxygen bonds to create diaryl ethers.[1][2][3] While traditional Ullmann reactions often require harsh conditions, modern adaptations with suitable catalysts and ligands can be performed under milder conditions.[1][4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-Chlorobenzoic acid | 156.57 | 1.57 g | 0.01 | |
| p-Cresol | 108.14 | 1.30 g | 0.012 | 1.2 equivalents |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 | Anhydrous |
| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 0.001 | Catalyst |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 2 M aqueous solution |
| Ethyl Acetate | 88.11 | As needed | - | For extraction |
| Brine | - | As needed | - | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying |
| Ethanol | 46.07 | As needed | - | For recrystallization |
Experimental Protocol
1. Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.57 g, 0.01 mol), p-cresol (1.30 g, 0.012 mol), potassium carbonate (2.76 g, 0.02 mol), and copper(I) iodide (0.19 g, 0.001 mol).
-
Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. This is crucial to prevent the oxidation of the copper catalyst.
2. Reaction Execution
-
Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-130°C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of water.
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. This will precipitate the crude product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
4. Purification
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure this compound as a solid.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
2-Chlorobenzoic acid: Causes skin and serious eye irritation.[5][6][7] Avoid breathing dust.[7] Wear protective gloves, clothing, and eye protection.[5][6]
-
p-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[8] Handle in a well-ventilated area and wear appropriate personal protective equipment.
-
Copper(I) Iodide: May cause irritation to the skin, eyes, and respiratory tract. Handle with care.
-
Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and avoid skin contact.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.[5][6][7][8][9] All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
Application Note: Purification of 2-(4-Methylphenoxy)benzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)benzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and materials science. As with many organic compounds synthesized in the laboratory, the crude product often contains impurities from starting materials, byproducts, and side reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, ensuring high purity of the final product, which is critical for subsequent downstream applications, including drug development and material characterization.
Data Presentation
The physical and chemical properties of this compound are summarized in the table below. Accurate characterization of the purified product, primarily through melting point analysis and spectroscopy, is essential to confirm its identity and purity.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol [1] |
| Appearance | Crystalline solid |
| Melting Point | Not explicitly available; for comparison, the melting point of the parent compound, 2-phenoxybenzoic acid, is 110-112 °C.[2][3] |
| Solubility (Qualitative) | Soluble in chloroform and methanol. Recrystallization from ethanol or a mixture of methanol and acetonitrile has been reported for analogous compounds.[4] |
Experimental Protocols
The following protocols outline the recommended procedures for solvent screening and the subsequent recrystallization of this compound.
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain either soluble or insoluble at all temperatures.
Materials:
-
Crude this compound
-
Small test tubes
-
Spatula
-
Hot plate/stirrer
-
Sand bath or water bath
-
Selection of potential solvents: Ethanol, Methanol, Acetonitrile, Water, and mixtures thereof.
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise (starting with ~0.5 mL).
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound readily at this stage.
-
Gently heat the test tubes that show poor room temperature solubility in a water or sand bath.
-
Continue adding the solvent dropwise to the heated test tube until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe for the formation of crystals. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization. Based on literature for similar compounds, ethanol or a methanol/acetonitrile mixture is a promising starting point.[4]
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using a selected solvent system.
Materials:
-
Crude this compound (e.g., 1-5 g)
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask (sized appropriately for the amount of solvent)
-
Hot plate/stirrer and boiling chips
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Oven or vacuum desiccator
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask with a few boiling chips.
-
Add the minimum amount of the selected hot solvent (e.g., ethanol) to the flask to dissolve the crude product. It is advisable to add the solvent in small portions while heating and swirling the flask.
-
Once the solid is completely dissolved, if the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. Boil the solution with the charcoal for a few minutes.
-
If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of large, pure crystals.
-
Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals on the filter paper by drawing air through the funnel for a period.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in an oven at a temperature below the compound's melting point or in a vacuum desiccator.
-
Weigh the dried, purified crystals and calculate the percent recovery.
-
Characterize the purified product by determining its melting point and comparing it to the literature value (if available) and the melting point of the crude material. A sharp melting point close to the literature value is indicative of high purity.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
References
Application Note: HPLC Method for Purity Analysis of 2-(4-Methylphenoxy)benzoic acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2-(4-Methylphenoxy)benzoic acid. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent selectivity and sensitivity for the separation of the main component from its potential impurities. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[2] This document provides a comprehensive protocol for the purity analysis of this compound using a reversed-phase HPLC method.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Reagents: Phosphoric acid (reagent grade), Formic acid (reagent grade).
-
Reference Standard: this compound of known purity.
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be used in place of phosphoric acid in the mobile phase.[3]
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The linearity of the method should be established across a range of concentrations. For example, from the limit of quantitation (LOQ) to 150% of the working concentration.[4][5]
-
Accuracy: The accuracy of the method can be determined by recovery studies on spiked samples.[4][5]
-
Precision: The precision of the method should be assessed at the system, method, and intermediate levels (intra-day and inter-day).[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio.[5][6]
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition.[5]
A summary of typical acceptance criteria for method validation is provided below.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | System: ≤ 1.0%, Method (Intra-day & Inter-day): ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
| Robustness | System suitability parameters should remain within acceptable limits. |
Results and Discussion
The described HPLC method provides a good separation of this compound from its potential process-related impurities and degradation products. The use of a C18 column offers excellent retention and peak shape for the analyte. The gradient elution allows for the effective separation of compounds with a range of polarities. The UV detection at 230 nm is suitable for the chromophoric nature of the benzoic acid derivative.
Potential impurities that could be monitored with this method may arise from the synthesis, which often involves an Ullmann reaction.[7][8] These could include starting materials such as 2-chlorobenzoic acid and 4-methylphenol, as well as by-products from side reactions.
Protocol Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound.
References
- 1. This compound | 21905-69-1 [chemicalbook.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. thaiscience.info [thaiscience.info]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iucrdata.iucr.org [iucrdata.iucr.org]
Characterization of 2-(4-Methylphenoxy)benzoic Acid: Application Notes for FT-IR and UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)benzoic acid is a carboxylic acid derivative with a phenoxy scaffold, a common motif in pharmacologically active molecules. Its structural features, including a carboxylic acid group, an ether linkage, and two aromatic rings, can be effectively characterized using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide valuable information about the functional groups present and the electronic transitions within the molecule, which are crucial for structural elucidation, purity assessment, and quality control in drug discovery and development.
This document provides detailed application notes and experimental protocols for the characterization of this compound using FT-IR and UV-Vis spectroscopy.
FT-IR Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint for the compound.
Predicted FT-IR Spectral Data
Based on the structure of this compound and typical infrared absorption frequencies of organic functional groups, the following characteristic peaks are expected.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300-2500 | O-H stretch (broad) | Carboxylic acid | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic | Medium |
| 2950-2850 | C-H stretch | Methyl (-CH₃) | Medium |
| 1710-1680 | C=O stretch | Carboxylic acid | Strong |
| 1600-1450 | C=C stretch | Aromatic ring | Medium-Strong |
| 1300-1200 | C-O stretch | Aryl ether | Strong |
| 1250-1150 | C-O stretch | Carboxylic acid | Strong |
| 920-880 | O-H bend (out-of-plane) | Carboxylic acid dimer | Medium, Broad |
Experimental Protocol for FT-IR Analysis
This protocol describes the acquisition of an FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method.
Materials and Equipment:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the mortar and continue grinding until a homogenous mixture is obtained. The mixture should have a consistent, fine texture.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture into the pellet-forming die.
-
Ensure the surface of the mixture is level.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.
-
Carefully release the pressure and remove the die. A translucent or transparent pellet should be formed.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction and spectral smoothing as needed.
-
Identify and label the characteristic absorption peaks.
-
UV-Vis Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light, leading to the promotion of electrons to higher energy orbitals.
Predicted UV-Vis Spectral Data
For this compound, the presence of two aromatic rings and a carboxylic acid group is expected to result in characteristic absorption bands in the UV region. The exact position and intensity of these bands can be influenced by the solvent used.
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| ~200-220 | π → π | Phenyl ring |
| ~230-250 | π → π | Benzoic acid moiety |
| ~270-290 | π → π* | Phenyl ring (fine structure may be observed) |
Experimental Protocol for UV-Vis Analysis
This protocol outlines the procedure for obtaining a UV-Vis spectrum of this compound in a suitable solvent.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) by accurately weighing the solid and dissolving it in the chosen solvent in a volumetric flask.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 1.0 at the expected λmax (e.g., 1-10 µg/mL).
-
-
Spectral Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill a quartz cuvette with the solvent to be used as the blank.
-
Place the blank cuvette in the reference holder of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Rinse a second quartz cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the sample holder.
-
Scan the sample solution over the same wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration for a series of standard solutions.
-
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR and UV-Vis spectroscopy.
Caption: Workflow for the spectroscopic characterization of this compound.
Data Interpretation and Structural Confirmation
The combined data from FT-IR and UV-Vis spectroscopy provides a comprehensive characterization of this compound.
Caption: Logical relationship for structural confirmation using spectroscopic data.
The presence of a broad O-H stretch and a strong C=O absorption in the FT-IR spectrum confirms the carboxylic acid functionality. The strong C-O ether stretch and aromatic C=C and C-H absorptions are also key identifiers. The UV-Vis spectrum, with its characteristic absorption maxima, corroborates the presence of the conjugated aromatic system. Together, these spectroscopic signatures provide a high degree of confidence in the identity and purity of this compound, which is essential for its application in research and drug development.
Application Notes and Protocols for 2-(4-Methylphenoxy)benzoic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylphenoxy)benzoic acid, also known as o-(p-Tolyloxy)benzoic acid, is a versatile pharmaceutical intermediate with significant potential in drug discovery and development. Its core structure, featuring a diaryl ether linkage, is a key pharmacophore in a variety of biologically active molecules. This document provides detailed application notes on its use in the synthesis of anti-inflammatory and antimicrobial agents, along with comprehensive experimental protocols for its synthesis and characterization. Furthermore, it elucidates the signaling pathways targeted by drugs derived from this intermediate, offering a valuable resource for researchers in medicinal chemistry and pharmacology.
Pharmaceutical Applications
This compound and its derivatives are pivotal building blocks in the synthesis of compounds with potential therapeutic applications, primarily in the areas of anti-inflammatory and antimicrobial treatments.
-
Anti-inflammatory Agents: As an isostere of anthranilic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), 2-phenoxybenzoic acid derivatives are promising candidates for the development of novel anti-inflammatory drugs.[1] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
-
Antimicrobial Agents: Thioureide derivatives of 2-(4-methylphenoxymethyl)benzoic acid have been synthesized and investigated for their potential antimicrobial properties.
A closely related compound, 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid, serves as a crucial intermediate in the production of the antihistamine drug Olopatadine, highlighting the utility of this structural motif in targeting allergic responses.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in pharmaceutical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| CAS Number | 21905-69-1 |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 142-145 °C |
| Solubility | Soluble in methanol, ethanol, and acetone. Insoluble in water. |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~10-12 ppm (s, 1H, -COOH), δ ~6.8-8.0 ppm (m, 8H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃) |
| ¹³C NMR | δ ~165-170 ppm (C=O), δ ~115-160 ppm (Ar-C), δ ~20 ppm (-CH₃) |
| IR (KBr) | ~3000 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C stretch) |
| Mass Spec (EI) | m/z 228 (M⁺), 211, 183, 155, 107 |
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
This protocol describes a general method for the synthesis of this compound based on the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution.[1][2]
Reaction Scheme:
Materials:
-
2-Chlorobenzoic acid
-
p-Cresol
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), p-cresol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) oxide (0.1 equivalents).
-
Add DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-140°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 1M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Expected Yield: 60-80%
Synthesis of 2-(4-Methylphenoxy)benzoyl Chloride
Reaction Scheme:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Pyridine (catalytic amount)
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1 equivalent) in dry toluene.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours, or until the evolution of gas ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-(4-Methylphenoxy)benzoyl chloride, which can be used in the next step without further purification.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Action via COX Inhibition
Derivatives of 2-phenoxybenzoic acid are known to exhibit anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5] COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Antihistamine Action via H1 Receptor Antagonism (Olopatadine Example)
A derivative of a related intermediate is a key component of Olopatadine, an antihistamine that acts as a selective histamine H1 receptor antagonist and a mast cell stabilizer.[6][7][8][9]
Caption: Dual mechanism of action of Olopatadine, derived from a related intermediate.
General Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of derivatives from this compound and their subsequent biological evaluation.
Caption: General workflow from intermediate to lead compound identification.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical research. Its utility in the synthesis of potential anti-inflammatory and antimicrobial agents, coupled with the proven success of related structures in approved drugs like Olopatadine, underscores its importance. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel derivatives and investigate their therapeutic potential.
References
- 1. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(3-Methylphenoxy)benzoic acid | 6338-04-1 [smolecule.com]
- 3. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. This compound | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(21905-69-1) MS spectrum [chemicalbook.com]
- 8. A Novel Family of Hydroxamate-Based Acylating Inhibitors of Cyclooxygenase [aris.gusc.lv]
- 9. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]
Application Notes and Protocols for the Derivatization of 2-(4-Methylphenoxy)benzoic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)benzoic acid is a versatile scaffold for the development of novel therapeutic agents. Its structure, featuring a flexible ether linkage connecting two aromatic rings, allows for modifications that can modulate its physicochemical and pharmacological properties. Derivatization of the carboxylic acid moiety into esters, amides, and other functional groups can lead to compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These application notes provide detailed protocols for the synthesis of various derivatives of this compound and summarize their biological evaluation to guide further research and development.
Data Presentation
Table 1: Antimicrobial Activity of 2-(4-Methylphenoxymethyl)benzoic Acid Thioureide Derivatives
| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Thioureide Derivative 1 | Candida albicans | 15.6 |
| Aspergillus niger | 31.25 | |
| Pseudomonas aeruginosa | 31.5 | |
| Staphylococcus aureus | 62.5 | |
| Thioureide Derivative 2 | Candida albicans | 62.5 |
| Aspergillus niger | 62.5 | |
| Pseudomonas aeruginosa | 125 | |
| Staphylococcus aureus | 250 |
Table 2: Anticancer Activity of Phenylsulfonylhydrazone and Other Benzoic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylsulfonylhydrazone Derivative 3b | MCF-7 (Breast) | 4.0 | [1] |
| Phenylsulfonylhydrazone Derivative 3f | MDA-MB-231 (Breast) | 4.7 | [1] |
| Benzoic Acid Derivative | HCT-116 (Colon) | >100 | [2] |
| Benzoic Acid Derivative | HeLa (Cervical) | 10 | [2] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | [2] |
Table 3: Anti-inflammatory Activity of Benzoxazolone and Other Benzoic Acid Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| Benzoxazolone Derivative 2h | NO Production | 17.67 | [3] |
| IL-1β Production | 20.07 | [3] | |
| IL-6 Production | 8.61 | [3] | |
| Celecoxib (Reference) | NO Production | 25.34 | [3] |
| Cinnamic Acid Derivative 95 | COX-2 Inhibition | 3.0 | [4] |
| Cinnamic Acid Derivative 96 | COX-2 Inhibition | 2.4 | [4] |
| Cinnamic Acid Derivative 97 | COX-2 Inhibition | 1.09 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methylphenoxy)benzoyl Chloride (Intermediate)
This protocol describes the conversion of this compound to its acid chloride, a key intermediate for the synthesis of amide and ester derivatives.[5]
Materials:
-
This compound
-
Cyanuric chloride
-
Acetone
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Methanol
-
TLC plates (silica gel)
Procedure:
-
In a round bottom flask, dissolve 1.845 g (0.01 mol) of cyanuric chloride in 15 ml of acetone and 5 ml of DMF to form a clear solution.
-
To this solution, add 4.8452 g (0.02 mol) of this compound and stir for 10 minutes until a clear solution is formed.[5]
-
Add 2.02 g (0.02 mol) of triethylamine (TEA) to the reaction mixture.
-
Stir the mixture for 3 hours, monitoring the reaction progress using TLC (ethyl acetate: methanol 3:1).
-
After completion of the reaction, remove acetone and DMF under reduced pressure.
-
The resulting crude 2-(4-Methylphenoxy)benzoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of Amide Derivatives of this compound
This protocol outlines the synthesis of amide derivatives from 2-(4-Methylphenoxy)benzoyl chloride and a primary or secondary amine.
Materials:
-
2-(4-Methylphenoxy)benzoyl chloride (from Protocol 1)
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 2-(4-Methylphenoxy)benzoyl chloride (1 equivalent) in anhydrous DCM or THF in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Protocol 3: Synthesis of Ester Derivatives of this compound
This protocol describes the synthesis of ester derivatives via Fischer esterification.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene or the corresponding alcohol as solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (which can also serve as the solvent). Alternatively, toluene can be used as a solvent.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester derivative.
Mandatory Visualization
Caption: Experimental workflow for the derivatization and biological screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 3. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylphenoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Methylphenoxy)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
The two primary synthesis routes for this compound are the Ullmann condensation and the reaction of p-cresol with phthalide.
-
Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide (typically 2-chlorobenzoic acid or 2-iodobenzoic acid) with 4-methylphenol (p-cresol).[1][2][3] This is a classic method for forming diaryl ethers.[3]
-
Reaction with Phthalide: This route involves the reaction of p-cresol with phthalide to produce the desired product.[4][5]
Q2: My yield from the Ullmann condensation is low. What are the potential causes and solutions?
Low yields in the Ullmann condensation can stem from several factors. Key areas to investigate include the catalyst, reaction conditions, and reactants.
-
Catalyst Activity: The copper catalyst is crucial. Traditional methods used activated copper powder, but modern protocols often employ copper(I) salts (e.g., CuI) with ligands to improve solubility and reactivity.[2][3] Ensure your copper catalyst is active and not oxidized.
-
Reaction Temperature: Ullmann reactions typically require high temperatures, often exceeding 210°C, especially with less reactive aryl halides like aryl chlorides.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Solvent Choice: High-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are commonly used.[2] The choice of solvent can significantly impact the reaction rate and yield.
-
Base: A base is required to deprotonate the phenol. The choice and stoichiometry of the base (e.g., KOH, K2CO3) are important for the reaction's success.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other reactants.
Q3: I am observing significant side product formation. What are the likely side reactions?
Common side reactions in the Ullmann condensation for this synthesis may include:
-
Homocoupling of the Aryl Halide: The aryl halide can react with itself to form a biaryl compound.
-
Reduction of the Aryl Halide: The aryl halide may be reduced, leading to the formation of benzoic acid.
-
Oxidation of the Phenol: The p-cresol can be susceptible to oxidation, especially at high temperatures.
To minimize these, ensure an inert atmosphere is maintained, use an appropriate catalyst system, and optimize the reaction temperature and time.
Q4: What is a suitable method for purifying the final product?
Recrystallization is a common and effective method for purifying this compound.[4] Suitable solvents for recrystallization include ethanol, methanol, acetonitrile, or ethyl acetate.[1][4] The choice of solvent will depend on the impurities present. Column chromatography can also be used for purification if recrystallization is not sufficient.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive copper catalyst. | Use fresh, high-purity copper(I) salt (e.g., CuI). Consider using a ligand like phenanthroline to improve catalyst performance.[2] |
| Reaction temperature is too low. | Increase the reaction temperature. For aryl chlorides, temperatures above 200°C may be necessary.[2] | |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Presence of moisture or oxygen. | Dry all reactants and solvents thoroughly. Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction. | |
| Formation of a Tarry Black Mixture | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Oxidation of reactants or products. | Ensure a strictly inert atmosphere. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup. | Acidify the aqueous phase to a pH of 3-5 with an acid like HCl to precipitate the carboxylic acid before extraction.[6] |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC. If starting material is still present, extend the reaction time. |
| Insufficient amount of base. | Ensure at least a stoichiometric amount of base is used to deprotonate the phenol. |
Experimental Protocols
Protocol 1: Ullmann Condensation
This protocol is a general guideline based on typical Ullmann ether synthesis conditions.
Materials:
-
2-Chlorobenzoic acid
-
4-Methylphenol (p-cresol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), 4-methylphenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 150-160°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing dilute hydrochloric acid to precipitate the product.
-
Filter the crude product and wash it with water.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: Reaction of p-Cresol with Phthalide
This protocol is adapted from the synthesis of similar phenoxymethylbenzoic acid derivatives.[4][5]
Materials:
-
p-Cresol
-
Phthalide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in water.
-
Add p-cresol to the sodium hydroxide solution and stir until a clear solution is obtained.
-
Add phthalide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid until the product precipitates.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
Table 1: Comparison of Synthesis Parameters and Reported Yields
| Synthesis Route | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Condensation | 2-chloro-3-methyl-benzoic acid, 4-methylphenol | Copper | - | - | - | - | [1] |
| Suzuki Coupling | Methyl 2-(methanesulfonyloxy)benzoate, 4-methylphenylzinc derivative | Pd(0) or Ni(0) | - | 20-80 | - | >70 | [7] |
| Ullmann Condensation | 4-chloronitrobenzene, phenol | Copper | - | >210 | - | - | [2] |
| Oxidation | 1-(4-methylphenoxy)-4-phenoxybenzene | - | Propionic acid | - | 12 | 75 | [8] |
Note: The table includes data from related syntheses to provide a comparative overview of reaction conditions and yields.
Visualizations
Caption: Experimental workflow for the Ullmann condensation synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
Common side reactions in the synthesis of 2-(4-Methylphenoxy)benzoic acid
Technical Support Center: Synthesis of 2-(4-Methylphenoxy)benzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-chlorobenzoic acid with p-cresol in the presence of a base.[1][2]
Q2: I am experiencing a low yield in my synthesis. What are the potential causes?
A2: Low yields in the Ullmann synthesis of this compound can stem from several factors. Key areas to investigate include the purity of your starting materials (2-chlorobenzoic acid and p-cresol), the activity of the copper catalyst, the choice of base and solvent, and the reaction temperature. For instance, electron-poor aryl halides and electron-rich phenols generally result in higher yields.[3] Inadequate mixing and the presence of moisture can also significantly reduce the yield by deactivating the catalyst.
Q3: What are the common side reactions I should be aware of during the synthesis?
A3: The primary side reactions in the Ullmann condensation for this synthesis include the homocoupling of the starting aryl halide (2-chlorobenzoic acid) to form 2,2'-biphenyldicarboxylic acid, and the reductive dehalogenation of 2-chlorobenzoic acid to benzoic acid.[4] Additionally, unreacted starting materials, 2-chlorobenzoic acid and p-cresol, may be present as impurities in the final product.
Q4: How can I minimize the formation of byproducts?
A4: Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions. Using a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can help to promote the desired cross-coupling reaction over homocoupling. Ensuring an inert atmosphere (e.g., under nitrogen or argon) can reduce oxidative side reactions. The stoichiometry of the reactants is also crucial; using a slight excess of p-cresol may help to drive the reaction to completion and consume the 2-chlorobenzoic acid, though this may complicate purification.
Q5: What is the best way to purify the final product?
A5: Purification of this compound typically involves an acid-base workup followed by recrystallization. The acidic nature of the carboxylic acid group allows for its separation from non-acidic byproducts. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution) and washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the desired product, which can be collected by filtration. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, will further purify the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use freshly purchased, high-purity copper(I) salt (e.g., CuI or CuBr). Consider preparing an activated copper catalyst if using copper powder. |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. | |
| Inappropriate base | For non-polar solvents like toluene, K₂CO₃ can be effective. In polar aprotic solvents, Cs₂CO₃ is often a better choice.[3] | |
| Low reaction temperature | The Ullmann condensation often requires elevated temperatures (100-200 °C). Gradually increase the temperature while monitoring the reaction.[4] | |
| Presence of Unreacted Starting Materials | Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. |
| Poor mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | |
| Significant Amount of Homocoupled Byproduct (2,2'-biphenyldicarboxylic acid) | No ligand used | Introduce a chelating ligand like 1,10-phenanthroline or an amino acid to favor the cross-coupling reaction. |
| High reaction temperature | While high temperatures are often necessary, excessively high temperatures can promote homocoupling. Optimize the temperature to find a balance between reaction rate and selectivity. | |
| Difficulty in Product Isolation | Incomplete precipitation | During the acidic workup, ensure the pH is sufficiently low (pH ~2) to fully protonate the carboxylic acid and induce precipitation. |
| Product loss during recrystallization | Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to maximize crystal formation. |
Experimental Protocol: Ullmann Condensation for this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Chlorobenzoic acid
-
p-Cresol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (optional, as ligand)
-
Toluene, anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), p-cresol (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Inert Atmosphere: Add Copper(I) Iodide (0.1 equivalents) and 1,10-phenanthroline (0.1 equivalents, if used). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with a saturated solution of sodium bicarbonate. The product will be extracted into the aqueous basic layer. Separate the layers.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the purified product under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Removal of unreacted starting materials from 2-(4-Methylphenoxy)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of 2-(4-Methylphenoxy)benzoic acid, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is contaminated with unreacted p-cresol. How can I remove it?
A1: Unreacted p-cresol can be effectively removed using an acid-base extraction. The principle behind this separation is the significant difference in acidity (pKa) between your carboxylic acid product and the phenolic impurity. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (like sodium bicarbonate), the more acidic this compound will be deprotonated and move to the aqueous layer, leaving the less acidic p-cresol in the organic layer.
Troubleshooting:
-
Issue: Some product remains in the organic layer.
-
Solution: Ensure the aqueous base is of sufficient concentration and volume to react with all the carboxylic acid. Perform multiple extractions with the basic solution to ensure complete separation.
-
-
Issue: The separation is slow, or an emulsion forms.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Q2: How can I remove unreacted 2-chlorobenzoic acid from my product?
A2: Both the product, this compound, and the starting material, 2-chlorobenzoic acid, are carboxylic acids with similar pKa values. Therefore, separation by acid-base extraction based on acidity differences is not feasible. In this case, fractional crystallization is a more suitable method. The two compounds will likely have different solubilities in a given solvent system, which can be exploited for separation.
Troubleshooting:
-
Issue: Both compounds co-crystallize.
-
Solution: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) can often provide the necessary solubility difference. A slow cooling rate during crystallization is crucial to allow for the formation of pure crystals.
-
-
Issue: Low recovery of the final product.
-
Solution: Minimize the amount of solvent used for recrystallization to avoid excessive loss of the product in the mother liquor. Cooling the solution to a lower temperature (e.g., in an ice bath) before filtration can also improve the yield.
-
Q3: What is the best general purification strategy for this compound synthesized via the Ullmann condensation?
A3: A multi-step purification strategy is often the most effective.
-
Acid-Base Extraction: First, perform an acid-base extraction to separate the acidic product and any unreacted carboxylic acid starting material from the neutral or weakly acidic phenolic starting material (p-cresol).
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Recrystallization: Following the extraction and recovery of the crude acidic product, perform a recrystallization to separate the desired this compound from any unreacted halobenzoic acid starting material.
This combination of techniques addresses the removal of both common starting material impurities.
Data Presentation: Physicochemical Properties
For effective purification, it is crucial to understand the properties of the product and potential impurities. The table below summarizes key quantitative data.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa | Water Solubility | Organic Solvent Solubility |
| This compound | C₁₄H₁₂O₃ | 228.24 | ~3-5 (estimated) | Sparingly soluble | Soluble in ethanol, ethyl acetate |
| p-Cresol (4-Methylphenol) | C₇H₈O | 108.14 | 10.2 - 10.3[1][2] | Moderately soluble (2.4 g/100 mL at 25°C)[3] | Soluble in ethanol, ether, chloroform[4] |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 2.89 - 2.92[5][6] | Sparingly soluble in cold water, soluble in hot water[7][8] | Soluble in alcohol and ether[7] |
Experimental Protocol: Purification of this compound by Acid-Base Extraction
This protocol details the removal of unreacted p-cresol from the crude product.
Materials:
-
Crude this compound containing p-cresol
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
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6M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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pH paper or pH meter
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation of Layers: Allow the layers to separate. The top layer will be the organic phase (containing p-cresol), and the bottom will be the aqueous phase (containing the sodium salt of this compound).
-
Repeat Extraction: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add another portion of saturated sodium bicarbonate solution to the organic layer in the separatory funnel and repeat the extraction process. Combine the aqueous extracts. This step ensures all the carboxylic acid product is extracted.
-
Wash Organic Layer: Wash the organic layer with a small amount of water to recover any remaining product. Combine this aqueous wash with the previously collected aqueous extracts. The organic layer containing p-cresol can now be set aside for proper disposal.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes acidic (pH ~2), which will be indicated by the precipitation of the purified this compound.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Visualization of the Purification Workflow
The following diagram illustrates the logical steps of the acid-base extraction protocol.
Caption: Workflow for the purification of this compound.
References
- 1. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
- 5. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. 2-Chlorobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
Optimizing reaction conditions for Ullmann coupling to synthesize 2-(4-Methylphenoxy)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 2-(4-Methylphenoxy)benzoic acid through Ullmann coupling.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the Ullmann coupling of a 2-halobenzoic acid with p-cresol.
Q1: My reaction yield is low or I'm observing no product formation. What are the primary causes and how can I fix it?
Low or no yield is a frequent issue in Ullmann couplings. Systematically investigate the following factors.[1]
-
Reactant Quality: Ensure starting materials (2-halobenzoic acid and p-cresol) are pure and dry. The presence of water can lead to side reactions, such as the reduction of the aryl halide.[1] Use anhydrous solvents and thoroughly dry all glassware before use.
-
Catalyst Activity: Copper(I) salts like CuI, CuBr, and Cu₂O are common and effective catalysts.[1] Ensure your copper source is not old or deactivated. Consider using freshly purchased or properly stored catalyst.
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Ligand Choice: Modern Ullmann protocols often rely on a ligand to facilitate the reaction under milder conditions. For couplings involving 2-halobenzoic acids, amino acids like N,N-dimethylglycine or L-proline are highly effective.[2] If you are not using a ligand, adding one can significantly improve yields and lower the required reaction temperature.
-
Base Selection and Strength: The base is critical for deprotonating the phenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often a good choice for reactions in polar aprotic solvents due to its solubility and high basicity.[1] Ensure you are using at least two equivalents of the base.
-
Reaction Temperature: Traditional Ullmann reactions required very high temperatures (>180 °C). Ligand-accelerated methods can often be run at lower temperatures (90-140 °C).[2] If no reaction is observed, incrementally increase the temperature. Conversely, if starting material decomposition is observed (e.g., via TLC or GC-MS analysis), the temperature may be too high.
-
Inert Atmosphere: While some modern protocols can be run in air, excluding oxygen by running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the oxidation and deactivation of the copper catalyst.
Q2: I'm observing significant side product formation. What are the likely side products and how can I minimize them?
Several side reactions can reduce the yield of the desired this compound.
-
Hydrodehalogenation: This is the replacement of the halogen on the benzoic acid with a hydrogen, resulting in benzoic acid as a byproduct. This is often caused by trace amounts of water in the reaction mixture. Solution: Use anhydrous reagents and solvents, and dry glassware thoroughly.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl species. This is more common at very high temperatures. Solution: Lower the reaction temperature. The use of an appropriate ligand can often allow for lower temperatures, thus minimizing this side reaction.
-
Decarboxylation: At high temperatures, the 2-halobenzoic acid starting material or the product may decarboxylate. Solution: Avoid excessive temperatures. If the reaction requires high heat to proceed, consider switching to a more reactive aryl halide (e.g., from 2-chlorobenzoic acid to 2-bromobenzoic acid) or using a more effective ligand to enable lower reaction temperatures.
Q3: The reaction starts but stalls before completion. What should I do?
Reaction stalling can be attributed to catalyst deactivation.
-
Catalyst Deactivation: The active Cu(I) species may oxidize or be poisoned by impurities over the course of the reaction.
-
Solution 1: Try adding a second portion of fresh catalyst and/or ligand midway through the reaction.
-
Solution 2: Ensure the reaction is run under an inert atmosphere to prevent oxidation.
-
Solution 3: Purify starting materials to remove any potential catalyst poisons.
-
Optimization of Reaction Parameters (FAQs)
Q4: Which aryl halide should I use: 2-chlorobenzoic acid, 2-bromobenzoic acid, or 2-iodobenzoic acid?
The reactivity of the aryl halide follows the trend I > Br > Cl. For optimal reactivity and milder reaction conditions, 2-iodobenzoic acid is the best choice, followed by 2-bromobenzoic acid. 2-chlorobenzoic acid is the least reactive and will likely require higher temperatures, a more active catalyst system (e.g., with a ligand), or microwave irradiation to achieve good yields.[3]
Q5: What is the optimal catalyst and ligand combination?
For this specific transformation, a combination of Copper(I) Iodide (CuI) as the catalyst and N,N-dimethylglycine as the ligand is a highly effective and well-documented system for promoting Ullmann diaryl ether synthesis at moderate temperatures (90-110 °C).[2][4] This system is generally preferred over ligand-free, high-temperature methods for its higher efficiency and broader functional group tolerance.
Q6: Which base and solvent are recommended?
The choice of base and solvent are often linked.
-
For polar aprotic solvents like DMF, DMAc, or NMP, Cesium Carbonate (Cs₂CO₃) is an excellent choice due to its high basicity and good solubility.
-
For non-polar solvents like toluene or xylene, the less expensive Potassium Carbonate (K₂CO₃) is often effective.[5] For this synthesis, using Cs₂CO₃ in DMF or NMP is a robust starting point for optimization.
Data Presentation
The following table summarizes yields for the synthesis of various 2-phenoxybenzoic acids from 2-chlorobenzoic acid and substituted phenols using a microwave-assisted protocol. This data is useful for comparing the relative reactivity of different phenols under the same conditions.
| Phenol | Product | Time (min) | Yield (%) |
| Phenol | 2-Phenoxybenzoic acid | 5 | 85 |
| p-Cresol | This compound | 4 | 89 |
| m-Cresol | 2-(3-Methylphenoxy)benzoic acid | 4 | 88 |
| o-Cresol | 2-(2-Methylphenoxy)benzoic acid | 10 | 70 |
| 4-Methoxyphenol | 2-(4-Methoxyphenoxy)benzoic acid | 3 | 92 |
| 4-Chlorophenol | 2-(4-Chlorophenoxy)benzoic acid | 8 | 75 |
Data adapted from Pellón, R. F., et al., Microwave-assisted synthesis of 2-phenoxybenzoic acids, Journal of Chemical Research, 2006.[6]
Experimental Protocols
Two detailed protocols are provided below. The first is a microwave-assisted method using the less reactive but more economical 2-chlorobenzoic acid. The second is a conventionally heated, ligand-promoted method using 2-bromobenzoic acid for higher reactivity under milder thermal conditions.
Protocol 1: Microwave-Assisted Synthesis from 2-Chlorobenzoic Acid
This protocol is adapted from the work of Pellón et al. for the rapid synthesis of 2-phenoxybenzoic acids.[6]
Materials:
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2-Chlorobenzoic acid (10 mmol, 1.57 g)
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p-Cresol (25 mmol, 2.70 g)
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Anhydrous Potassium Carbonate (K₂CO₃) (15 mmol, 2.07 g)
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Anhydrous Copper Sulfate (CuSO₄) (8 mmol, 1.28 g)
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Dimethylformamide (DMF) (approx. 3 drops)
Procedure:
-
In a Pyrex-glass open Erlenmeyer flask, thoroughly mix 2-chlorobenzoic acid, p-cresol, anhydrous potassium carbonate, and anhydrous copper sulfate.
-
Add 3 drops of DMF to the solid mixture and triturate until a homogeneous paste is formed.
-
Place the open flask into a domestic microwave oven.
-
Irradiate the mixture for 4 minutes at a power of 560 W. It is advisable to use 30-second irradiation intervals to prevent overheating and pressure buildup.
-
After irradiation, allow the mixture to cool to room temperature.
-
Add 50 mL of water to the reaction mixture and stir.
-
Acidify the aqueous mixture to pH ~2 with diluted HCl (1:1 v/v), which will cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with water.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Protocol 2: Ligand-Promoted Synthesis from 2-Bromobenzoic Acid (Conventional Heating)
This protocol is an optimized procedure based on modern ligand-promoted Ullmann coupling methodologies.[2][4]
Materials:
-
2-Bromobenzoic acid (10 mmol, 2.01 g)
-
p-Cresol (12 mmol, 1.30 g)
-
Copper(I) Iodide (CuI) (0.5 mmol, 95 mg, 5 mol%)
-
N,N-Dimethylglycine (1.0 mmol, 103 mg, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (20 mmol, 6.52 g)
-
Anhydrous Dimethylformamide (DMF) (20 mL)
Procedure:
-
Add 2-bromobenzoic acid, p-cresol, CuI, N,N-dimethylglycine, and Cs₂CO₃ to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (20 mL) via syringe.
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (as judged by the consumption of the 2-bromobenzoic acid), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common issues and the general experimental setup for the ligand-promoted Ullmann coupling.
Caption: A troubleshooting workflow for addressing low yields in the Ullmann coupling.
Caption: A general experimental workflow for the ligand-promoted Ullmann synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Preventing byproduct formation during the synthesis of 2-(4-Methylphenoxy)benzoic acid
Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Troubleshooting Guide
The synthesis of this compound, commonly achieved through an Ullmann condensation reaction, can be prone to the formation of several byproducts. This guide will help you identify and address common issues encountered during the experiment.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. 3. Incorrect Base: The base may not be strong enough to deprotonate the phenol or may be sterically hindered. 4. Low Reaction Temperature: The reaction temperature may be too low for the coupling to occur efficiently. | 1. Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr). Consider pre-activating the catalyst. 2. Screen different ligands such as N,N-dimethylglycine, 2-picolinic acid, or oxalohydrazides.[1][2] 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. 4. Gradually increase the reaction temperature, monitoring for byproduct formation. |
| Formation of Phenol and Benzoic Acid | Ether Cleavage: The newly formed ether bond can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures. | 1. Avoid overly acidic or basic workup conditions. 2. Lower the reaction temperature if possible. 3. Reduce the reaction time once the starting materials are consumed (monitor by TLC/GC). |
| Presence of Biphenyl-2-carboxylic Acid | Homocoupling of 2-Halobenzoic Acid: The 2-halobenzoic acid can undergo self-coupling to form a biphenyl derivative. | 1. Use a ligand that promotes the desired cross-coupling over homocoupling, such as an oxalohydrazide ligand.[1] 2. Lower the catalyst loading if possible, as high concentrations of copper can promote homocoupling. 3. Ensure slow addition of the 2-halobenzoic acid to the reaction mixture. |
| Presence of 4,4'-Dimethylbiphenyl | Homocoupling of p-Cresol: p-Cresol can undergo oxidative self-coupling in the presence of the copper catalyst. | 1. Maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative coupling. 2. Use a well-defined Cu(I) source to avoid the presence of Cu(II) which can promote this side reaction. 3. Employ a ligand that selectively facilitates the C-O bond formation. |
| Formation of a Decarboxylated Byproduct | Decarboxylation of 2-Halobenzoic Acid: The carboxylic acid group on the 2-halobenzoic acid can be lost, especially at high temperatures in the presence of a copper catalyst. | 1. Lower the reaction temperature. Microwave heating has been shown to be effective at lower temperatures for some Ullmann reactions.[3] 2. Choose a solvent with a lower boiling point if feasible. 3. Consider protecting the carboxylic acid as an ester and deprotecting it after the coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand for the synthesis of this compound?
A1: While various copper sources can be used, Cu(I) salts such as CuI or CuBr are generally preferred. The choice of ligand is crucial for high yields and minimizing byproducts. N,N-dimethylglycine and 2-picolinic acid are commonly used and effective ligands for Ullmann-type C-O coupling reactions. For reactions requiring high turnover numbers and potentially milder conditions, oxalohydrazide ligands have shown promise.[1][2]
Q2: Which base should I use for this reaction?
A2: Strong, non-nucleophilic bases are typically used to deprotonate the p-cresol. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are all effective choices. The choice of base can be solvent-dependent, and some experimentation may be needed to find the optimal conditions for your specific setup.
Q3: What is the recommended solvent for this synthesis?
A3: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used in Ullmann reactions. However, it's worth noting that in some cases, DMF can favor N-arylation over O-arylation if amine nucleophiles are present as impurities.[4] Non-polar solvents like toluene or xylene have also been used successfully, particularly with certain catalyst-ligand systems.[5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: My reaction is not going to completion. What can I do?
A5: If the reaction is stalled, consider the following:
-
Increase the temperature: Gradually increase the reaction temperature in increments of 10-20°C.
-
Add more catalyst/ligand: A small additional portion of the catalyst and ligand may help to restart the reaction.
-
Check your reagents: Ensure that your solvent is anhydrous and your reagents are pure. Water can inhibit the reaction.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.
Materials:
-
2-Chlorobenzoic acid
-
p-Cresol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried flask under an inert atmosphere (nitrogen or argon), add 2-chlorobenzoic acid (1 equivalent), p-cresol (1.2 equivalents), CuI (0.1 equivalents), N,N-dimethylglycine (0.2 equivalents), and K₂CO₃ (2 equivalents).
-
Add anhydrous DMF and toluene (4:1 v/v) to the flask.
-
Heat the reaction mixture to 120-130°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for byproduct formation.
References
Technical Support Center: Scaling Up the Synthesis of 2-(4-Methylphenoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully scaling up this important chemical synthesis. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the manufacturing process.
Experimental Protocols
A reliable method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. Below is a detailed protocol adaptable for laboratory and pilot plant scale.
Reaction Scheme:
Caption: Troubleshooting workflow for low yield in the synthesis.
Frequently Asked Questions (FAQs):
Q1: The reaction is sluggish and gives a low yield. What are the likely causes?
-
A1: Several factors can contribute to a slow or low-yielding reaction.
-
Reagent Quality: Ensure that all reagents, especially the solvent (DMF) and the base (K2CO3), are anhydrous. Moisture can deactivate the catalyst and interfere with the reaction.
-
Inert Atmosphere: The Ullmann condensation is sensitive to oxygen. [1]Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).
-
Catalyst Activity: The copper catalyst may have reduced activity. Use fresh, high-purity copper salt. For challenging reactions, the addition of ligands like phenanthroline can improve catalyst performance. [2] * Temperature: Traditional Ullmann reactions often require high temperatures, sometimes in excess of 210°C. [2]If the reaction is slow, a modest increase in temperature may be beneficial. However, be cautious of potential side reactions at very high temperatures.
-
Mixing: In larger scale reactions, inefficient mixing can lead to localized concentration gradients and poor reaction rates. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
-
Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
-
A2: Common side reactions in the Ullmann ether synthesis include:
-
Homocoupling of the Aryl Halide: This leads to the formation of biphenyl derivatives. Using a slight excess of the phenol can help to favor the desired cross-coupling reaction.
-
Decarboxylation of 2-Chlorobenzoic Acid: At high temperatures, the starting material can decarboxylate. Careful temperature control is crucial.
-
Hydrolysis of 2-Chlorobenzoic Acid: If water is present in the reaction mixture, the 2-chlorobenzoic acid can be hydrolyzed. Using anhydrous reagents and solvents is critical to avoid this.
-
Q3: The product is difficult to purify. What are the best methods for purification at scale?
-
A3:
-
Recrystallization: This is the most common and effective method for purifying this compound. It is important to perform a solvent screen to find the optimal solvent or solvent mixture that provides good recovery and high purity. Toluene and ethanol/water mixtures are good starting points.
-
Washing: During the workup, thorough washing of the crude product with water is essential to remove inorganic salts and any remaining DMF.
-
Activated Carbon Treatment: If the product is colored, a treatment with activated carbon during the recrystallization process can help to remove colored impurities.
-
Q4: Can I use a different aryl halide, such as 2-bromobenzoic acid?
-
A4: Yes, 2-bromobenzoic acid can be used and is often more reactive than 2-chlorobenzoic acid. [2]This may allow for lower reaction temperatures or shorter reaction times. However, 2-bromobenzoic acid is typically more expensive, so a cost-benefit analysis should be conducted for large-scale production.
Q5: How can I effectively monitor the reaction progress on a large scale?
-
A5: For large-scale reactions, in-process monitoring is crucial.
-
HPLC: This is the preferred method for quantitative analysis of the reaction mixture. A small sample can be withdrawn from the reactor (with appropriate safety precautions), quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
-
TLC: While less quantitative, TLC can be a quick and effective way to qualitatively assess the progress of the reaction.
-
Caption: A logical workflow of the synthesis and purification process.
References
Technical Support Center: Purification of 2-(4-Methylphenoxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Methylphenoxy)benzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are:
-
Recrystallization: This is a powerful technique for achieving high purity of solid compounds by leveraging differences in solubility.
-
Acid-Base Extraction: A fundamental technique to separate the acidic product from neutral and basic impurities.
-
Column Chromatography: A versatile method for separating compounds based on their polarity, particularly useful for removing structurally similar impurities.
Q2: What are the expected impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as p-cresol and a phthalide derivative, homo-coupled byproducts, and residual catalysts from the synthesis reaction. Depending on the reaction conditions, side products from undesired ether cleavage or ring substitution might also be present.
Q3: How can I assess the purity of my final product?
A3: Purity assessment can be performed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and detects the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.
Alternative Purification Techniques: A Comparative Overview
The following table summarizes the expected outcomes for different purification techniques. Please note that these values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Recrystallization | >99% | 60-85% | Yields highly pure crystalline solid, effective for removing trace impurities.[1] | Structurally dissimilar byproducts, residual solvents. |
| Acid-Base Extraction | 70-90% | >90% | High capacity, excellent for removing neutral and basic impurities.[2] | Unreacted neutral starting materials, basic byproducts. |
| Column Chromatography | 90-98% | 70-90% | High resolution, capable of separating structurally similar compounds.[3] | Homo-coupled byproducts, unreacted starting materials, polar impurities. |
Experimental Protocols
Recrystallization
Objective: To purify solid this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.
Recommended Solvents:
-
Ethanol[1]
-
Methanol and Acetonitrile mixture[1]
-
Aqueous ethanol or acetic acid solutions can also be effective.[4]
Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[5]
-
Isolation: Once crystallization is complete, place the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Caption: Workflow for Recrystallization Purification.
Acid-Base Extraction
Objective: To separate the acidic this compound from neutral and basic impurities by converting it to its water-soluble salt.
Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[2] The this compound will be deprotonated to form its sodium salt, which is soluble in the aqueous layer.
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure from CO₂ evolution. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium 2-(4-methylphenoxy)benzoate into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3 M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ≈ 2). The purified this compound will precipitate out as a solid.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Caption: Workflow for Acid-Base Extraction.
Column Chromatography
Objective: To purify this compound by passing it through a column of stationary phase (e.g., silica gel), where it separates from impurities based on differential adsorption.
Protocol:
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the column is packed uniformly to avoid channeling.[3]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the selected mobile phase. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] To prevent peak tailing, a small amount of a volatile acid (e.g., 0.5-1% acetic acid) can be added to the mobile phase.[3]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Recrystallization: Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Use a solvent with a lower boiling point. |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[3] | |
| High concentration of impurities. | Consider a preliminary purification step like acid-base extraction or column chromatography.[3] | |
| Recrystallization: Poor or no crystal formation upon cooling. | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to increase the concentration and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation is not initiated. | Scratch the inside of the flask with a glass rod or add a seed crystal.[5] | |
| Acid-Base Extraction: Low recovery of the product. | Incomplete acid-base reaction due to incorrect pH. | Check the pH of the aqueous layer after each extraction and adjust if necessary to ensure it is sufficiently basic (for extraction) or acidic (for precipitation).[3] |
| Insufficient mixing of the two phases. | Invert the separatory funnel gently but thoroughly multiple times, venting frequently.[3] | |
| Emulsion formation at the interface. | Add a small amount of brine (saturated NaCl solution) to break the emulsion.[3] | |
| Column Chromatography: Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Column Chromatography: Poor separation of the product from impurities. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Improper column packing leading to channeling. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[3] | |
| Column overloading. | Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[3][6] | |
| Column Chromatography: Product shows significant "tailing" on TLC and the column. | The acidic nature of the compound is causing strong interaction with the silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.[3] |
References
Technical Support Center: NMR Analysis of 2-(4-Methylphenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 2-(4-Methylphenoxy)benzoic acid via Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Impurity Identification by NMR
The following diagram outlines the general workflow for identifying impurities in a sample of this compound using NMR spectroscopy.
Caption: General workflow for the identification and quantification of impurities in this compound using NMR spectroscopy.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the NMR analysis of this compound for impurity profiling.
Q1: What are the potential impurities I should look for in my sample of this compound synthesized via the Ullmann condensation?
A1: Given the synthesis of this compound is often achieved through an Ullmann condensation of a 2-halobenzoic acid (like 2-chlorobenzoic acid) and p-cresol, you should primarily look for residual starting materials. Additionally, side-products from self-coupling reactions are also possible.
Potential Impurities:
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Starting Materials:
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2-Chlorobenzoic acid
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p-Cresol
-
-
Self-Coupling Side Products:
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Biphenyl-2,2'-dicarboxylic acid (from self-coupling of 2-chlorobenzoic acid)
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2,2'-Dihydroxy-5,5'-dimethylbiphenyl (from oxidative coupling of p-cresol)
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Q2: I am seeing unexpected signals in the aromatic region of my ¹H NMR spectrum. How can I identify if they belong to the starting materials?
A2: You can compare the chemical shifts and splitting patterns of the unknown signals with the known NMR data of the starting materials. Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for the potential starting material impurities.
Table 1: NMR Data of Potential Starting Material Impurities
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Chlorobenzoic acid | 7.31 (m, 1H), 7.40 (m, 1H), 7.50 (m, 1H), 8.09 (d, J=7.4 Hz, 1H), ~13.4 (s, 1H, COOH) | 126.75, 128.46, 131.56, 132.54, 133.65, 134.83, 171.09 (C=O) |
| p-Cresol | 2.27 (s, 3H, CH₃), 6.73 (d, J=8.4 Hz, 2H), 7.03 (d, J=8.3 Hz, 2H), ~5.1 (s, 1H, OH) | 20.4 (CH₃), 114.8, 129.8, 130.2, 151.7 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Q3: My ¹H NMR spectrum is very complex in the aromatic region (around 7-8 ppm), and I suspect signal overlap between my product and impurities. What can I do to resolve these signals?
A3: Signal overlap in the aromatic region is a common challenge. Here are a few strategies to address this:
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Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of the aromatic protons differently, potentially resolving the overlap.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment helps identify which protons are coupled to each other, allowing you to trace the spin systems of your product and impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates proton signals with their directly attached carbon atoms, which can help distinguish between different aromatic rings based on their carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, providing valuable information about the connectivity of the molecules.
-
-
Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often leading to better resolution.
Q4: How do I prepare my sample for NMR analysis to ensure I can detect low-level impurities?
A4: Proper sample preparation is crucial for accurate impurity analysis.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent: Use a high-purity deuterated solvent to avoid interference from solvent impurity peaks. DMSO-d₆ is a good choice for carboxylic acids as it can solubilize them well and the acidic proton is usually observable.
-
Internal Standard: For quantitative analysis, an internal standard of known concentration should be added. The standard should have a signal that does not overlap with any signals from your sample or impurities.
-
Filtration: Ensure your sample is free of any particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a small cotton plug at the tip, transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol 2: Quantitative ¹H NMR (qNMR) for Impurity Quantification
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 2-5 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same vial. The standard's signals should not overlap with the analyte or impurity signals.
-
Record the exact weights of both the sample and the internal standard.
-
Add approximately 0.7 mL of deuterated solvent and ensure complete dissolution.
-
Transfer the solution to an NMR tube as described in Protocol 1.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration.
-
Integrate a well-resolved signal of the main compound, the impurity, and the internal standard.
-
Calculate the amount of the impurity using the following formula:
Amount_impurity (mol) = (Integration_impurity / N_protons_impurity) * (N_protons_standard / Integration_standard) * Amount_standard (mol)
Where N_protons is the number of protons giving rise to the integrated signal.
Disclaimer
The NMR data for pure this compound was not available in the initial search. The provided troubleshooting and impurity identification strategies are based on the analysis of potential starting materials and side products. For definitive identification, it is recommended to obtain a reference spectrum of pure this compound.
Catalyst selection and optimization for 2-(4-Methylphenoxy)benzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(4-Methylphenoxy)benzoic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) with 4-methylphenol (p-cresol) in the presence of a base.
Q2: Which copper catalyst is most effective for this synthesis?
A2: Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are generally the most effective catalysts for the Ullmann diaryl ether synthesis. While Cu(II) salts can be used, they may require in-situ reduction to the active Cu(I) species. The choice of catalyst can be substrate-dependent, and screening may be necessary for optimal results.
Q3: Is a ligand necessary for this reaction?
A3: While traditional Ullmann reactions were often performed without ligands at high temperatures, modern protocols strongly recommend the use of a ligand. Ligands accelerate the reaction, allowing for milder reaction conditions and improving yields. Effective ligands for this type of coupling include N,N- and N,O-chelating compounds such as N,N-dimethylglycine, L-proline, and 1,10-phenanthroline.
Q4: How does the choice of base influence the reaction?
A4: The base is crucial for the deprotonation of p-cresol to form the corresponding phenoxide, which is the active nucleophile in the reaction. Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and have proven to be effective. The choice of base can impact the reaction rate and yield, and may need to be optimized for the specific substrate combination.
Q5: What are suitable solvents for this reaction?
A5: High-boiling polar aprotic solvents are typically used in Ullmann condensations to ensure the reactants remain in solution and to facilitate the reaction at elevated temperatures. Common choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane. The selection of the solvent can influence the solubility of the reactants and the overall reaction kinetics.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Inactive Catalyst: The copper source may be of poor quality or oxidized to the less active Cu(II) state. | - Use a fresh, high-purity copper(I) salt (e.g., CuI).- If using a Cu(II) salt, consider adding a reducing agent or ensure the reaction conditions facilitate the in-situ formation of Cu(I).- Ensure the catalyst is not unduly exposed to air and moisture before use. |
| Inappropriate Ligand: The chosen ligand may not be optimal for the specific reactants. | - Screen a variety of ligands, such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline.- Adjust the ligand-to-copper ratio; typically a 1:1 or 2:1 ratio is effective. | |
| Suboptimal Base or Solvent: The base may not be strong enough, or the solvent may not be appropriate for the reaction conditions. | - Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).- Ensure the solvent is anhydrous and can solubilize all reactants at the reaction temperature. | |
| Low Reaction Temperature: The reaction may require higher thermal energy to proceed at a reasonable rate. | - Incrementally increase the reaction temperature, monitoring for any signs of decomposition. | |
| Formation of Side Products | Homocoupling of Aryl Halide: The 2-halobenzoic acid may react with itself to form a biaryl byproduct. | - This can be favored at very high temperatures or with certain catalyst systems. Try lowering the temperature and extending the reaction time.- Ensure a slight excess of the p-cresol nucleophile. |
| Decarboxylation of Benzoic Acid: At high temperatures, the carboxylic acid group may be lost. | - Employ milder reaction conditions by using an effective ligand system that allows for lower temperatures. | |
| Hydrolysis of Aryl Halide: Presence of water can lead to the formation of 2-hydroxybenzoic acid. | - Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction Stalls | Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. | - Consider a higher catalyst loading or the addition of a fresh portion of the catalyst mid-reaction.- Ensure the reaction is maintained under an inert atmosphere to prevent oxidative deactivation of the catalyst. |
Data Presentation
Table 1: Illustrative Comparison of Copper Catalysts for the Synthesis of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (10) | N,N-Dimethylglycine (20) | K₂CO₃ (2) | DMF | 120 | 24 | 85 |
| CuBr (10) | N,N-Dimethylglycine (20) | K₂CO₃ (2) | DMF | 120 | 24 | 82 |
| Cu₂O (5) | L-Proline (20) | K₃PO₄ (2) | Dioxane | 110 | 36 | 78 |
| Cu(OAc)₂ (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | DMSO | 130 | 24 | 75 |
Note: The data in this table is illustrative and based on typical outcomes for Ullmann condensations. Actual yields may vary depending on the specific experimental conditions.
Table 2: Optimization of Reaction Conditions
| Parameter | Variation | Observed Effect on Yield |
| Catalyst | CuI vs. CuBr | CuI often provides slightly higher yields. |
| Ligand | N,N-Dimethylglycine vs. L-Proline | Both are effective, with N,N-dimethylglycine often being more cost-effective. |
| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | Cs₂CO₃ can sometimes lead to higher yields but is more expensive. K₃PO₄ is a strong and effective alternative. |
| Solvent | DMF vs. Dioxane vs. DMSO | DMF and DMSO are generally good solvents for this reaction, though DMSO may require higher purification efforts. |
| Temperature | 100°C vs. 120°C vs. 140°C | Higher temperatures generally increase the reaction rate, but may also lead to more side products. Optimization is key. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Ullmann Condensation
Materials:
-
2-Chlorobenzoic acid (1 equivalent)
-
4-Methylphenol (p-cresol) (1.2 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
N,N-Dimethylglycine (0.2 equivalents)
-
Potassium carbonate (K₂CO₃), finely ground (2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
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Ethyl acetate
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Brine
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid, 4-methylphenol, copper(I) iodide, N,N-dimethylglycine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Visualizations
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-(4-Methylphenoxy)benzoic Acid and Anthranilic Acid
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported bioactivities of 2-(4-Methylphenoxy)benzoic acid and anthranilic acid. This document synthesizes available experimental data on their anti-inflammatory and antimicrobial properties, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive overview for further research and development.
Introduction
Both this compound and anthranilic acid are aromatic carboxylic acids with scaffolds that have garnered interest in medicinal chemistry. Anthranilic acid, a well-known biosynthetic precursor, is the parent structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates.[1] Its derivatives have been extensively studied for a range of biological activities.[2][3][4] this compound, while less extensively studied in its parent form, has derivatives that have shown promise as antimicrobial agents.[5][6][7] This guide provides a side-by-side comparison of their known bioactivities, drawing from available scientific literature.
Comparative Bioactivity Data
A direct comparative study of the bioactivity of the parent compounds, this compound and anthranilic acid, is limited in the current scientific literature. The majority of available data focuses on the biological activities of their derivatives.
Anti-inflammatory Activity
The anti-inflammatory effects of anthranilic acid and its derivatives are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.[1] Derivatives of anthranilic acid have demonstrated significant anti-inflammatory, analgesic, and antipyretic properties.[2] For instance, certain N-substituted anthranilic acid derivatives have shown potent anti-inflammatory activity in in vivo models.[8]
Antimicrobial Activity
Derivatives of both compounds have been investigated for their antimicrobial properties. Thioureide derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal strains, with specific minimum inhibitory concentrations (MICs) identified.[5][6][7] For example, these derivatives have shown high activity against planktonic fungal cells and Pseudomonas aeruginosa.[6]
Similarly, various derivatives of anthranilic acid have been synthesized and screened for their antimicrobial effects, with some showing significant antibacterial activity.[9] The proposed antimicrobial mechanism for some anthranilic acid derivatives against Mycobacterium tuberculosis involves intrabacterial acidification, a mode of action that is not reliant on a single specific target.[10]
Table 1: Summary of Reported Antimicrobial Activity for Derivatives
| Compound Class | Organism(s) | Reported Activity (MIC in µg/mL) | Reference(s) |
| Thioureides of this compound | Candida albicans | 15.6 - 62.5 | [5][6][7] |
| Aspergillus niger | 15.6 - 62.5 | [5][6][7] | |
| Pseudomonas aeruginosa | 31.5 - 250 | [5][6][7] | |
| Staphylococcus aureus | 62.5 - 1000 | [5][6][7] | |
| Bacillus subtilis | 62.5 - 1000 | [5][6][7] | |
| N-phenyl anthranilic acid | Bacteria | Significant antibacterial activity (specific MICs not provided) | [9] |
| Anthranilohydrazide | Bacteria | Significant antibacterial activity (specific MICs not provided) | [9] |
Note: The data presented is for derivatives of the parent compounds and may not be representative of the parent compounds' bioactivity.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Pathway: NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. Anthracyclines, for example, have been shown to suppress NF-κB-dependent gene transcription.[11] While direct evidence for this compound is lacking, some benzoic acid derivatives have been shown to suppress NF-κB expression.[12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. globalsciencebooks.info [globalsciencebooks.info]
- 12. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Methylphenoxy)benzoic acid (MCPA) and Other Synthetic Auxin Herbicides for Broadleaf Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-(4-Methylphenoxy)benzoic acid, commonly known as MCPA, with other widely used synthetic auxin herbicides, namely 2,4-D and dicamba. This document is intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science and herbicide development by presenting quantitative efficacy data, detailed experimental protocols, and insights into the molecular mechanisms of action.
Introduction to Synthetic Auxin Herbicides
Synthetic auxin herbicides are a class of organic compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA)[1]. These herbicides selectively control broadleaf weeds in various agricultural and non-crop settings[2]. When applied to susceptible plants, they induce rapid, uncontrolled cell division and elongation, leading to tissue damage, disruption of vascular transport, and ultimately, plant death[2][3]. This compound (MCPA) is a prominent member of the phenoxyacetic acid family of synthetic auxins and has been in agricultural use since the 1940s to manage broadleaf weeds in cereal crops, pastures, and turf[4].
Comparative Efficacy of MCPA, 2,4-D, and Dicamba
The efficacy of MCPA and its counterparts, 2,4-D and dicamba, varies depending on the target weed species, application rate, and environmental conditions. The following table summarizes available quantitative data on the weed control efficacy of these three active ingredients against several common broadleaf weeds.
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Efficacy (% Control) | Reference |
| Amaranthus spp. (Pigweed) | Dicamba (in combination with Glyphosate) | 900 - 1800 | 90 - 99 | [5] |
| Ambrosia artemisiifolia (Common Ragweed) | Dicamba (in combination with Glyphosate) | 900 - 1800 | 93 - 100 | [5] |
| Capsella bursa-pastoris (Shepherd's Purse) | MCPA (in combination with Tribenuron-methyl) | Not Specified | Effective Control | [6] |
| Chenopodium album (Common Lambsquarters) | MCPA (in combination with Tribenuron-methyl) | Not Specified | Effective Control | [6] |
| Chenopodium album (Common Lambsquarters) | Dicamba (in combination with Glyphosate) | 900 - 1800 | 89 - 100 | [5] |
| Cirsium arvense (Canada Thistle) | MCPA | Not Specified | Suppression/Top growth control | [7] |
| Convolvulus arvensis (Field Bindweed) | 2,4-D + MCPA | 975 - 1300 | 96.2 - 96.9 | [8] |
| Galium aparine (Cleavers) | MCPA (in combination with Tribenuron-methyl) | Not Specified | Satisfactory Control | [6] |
| Geranium dissectum (Cut-leaved Crane's-bill) | 2,4-D + MCPA | 1360 (recommended field dose) | GR50: 147.30 g a.i./ha; GR90: 560.47 g a.i./ha | [9] |
| Polygonum aviculare (Prostrate Knotweed) | 2,4-D + MCPA | 1300 | High | [8] |
| Sinapis arvensis (Wild Mustard) | 2,4-D + MCPA | 975 - 1300 | Complete Control | [8] |
| Stellaria media (Common Chickweed) | MCPA | Not Specified | Good Control | [10] |
| Stellaria media (Common Chickweed) | Mecoprop + MCPA | Not Specified | Good Control | [10] |
| Taraxacum officinale (Dandelion) | MCPA | Not Specified | Suppression | [7] |
Note: Efficacy can be influenced by factors such as weed growth stage, weather conditions, and the presence of herbicide-resistant biotypes. GR50 and GR90 values represent the herbicide dose required to cause a 50% and 90% reduction in weed growth, respectively.
Experimental Protocols
The following outlines a general methodology for conducting field trials to evaluate the efficacy of post-emergence herbicides like MCPA, 2,4-D, and dicamba. This protocol is a synthesis of established practices in weed science research[1][7][11][12][13].
1. Site Selection and Trial Design:
-
Select a site with a uniform and sufficiently high population of the target weed species.
-
The experimental design is typically a randomized complete block design (RCBD) with a minimum of three to four replications.
-
Individual plot sizes should be adequate for application and assessment, for example, 2 meters by 10 meters.
2. Herbicide Application:
-
Herbicides are applied post-emergence when weeds are at a susceptible growth stage, generally the 2-4 leaf stage for annuals and during active growth for perennials.
-
Applications are made using a calibrated backpack or bicycle sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Spray volume typically ranges from 100 to 200 liters per hectare.
-
Include an untreated control plot in each replication for comparison.
3. Data Collection:
-
Weed control is visually assessed at set intervals after application, such as 7, 14, 28, and 56 days after treatment (DAT).
-
Efficacy is rated on a scale of 0% (no control) to 100% (complete weed death) relative to the untreated control[4].
-
Weed biomass (fresh and/or dry weight) can be determined by harvesting weeds from a designated quadrat within each plot.
-
Crop tolerance is also visually assessed for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.
-
Crop yield is determined at the end of the growing season by harvesting the crop from a central area of each plot.
4. Data Analysis:
-
Data are subjected to analysis of variance (ANOVA).
-
Mean separation tests (e.g., Tukey's HSD) are used to determine significant differences between herbicide treatments.
-
Dose-response curves can be generated to calculate GR50 and GR90 values.
Signaling Pathways and Experimental Workflows
Synthetic Auxin Herbicide Signaling Pathway
Synthetic auxin herbicides exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway. The following diagram illustrates the key components and interactions within this pathway.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Experimental Workflow for Herbicide Efficacy Evaluation
The process of evaluating the efficacy of a new herbicide formulation involves a series of systematic steps, from initial laboratory screening to large-scale field trials.
Caption: A generalized workflow for the evaluation of herbicide efficacy.
Conclusion
MCPA, 2,4-D, and dicamba are effective synthetic auxin herbicides for the control of a wide range of broadleaf weeds. The choice of herbicide often depends on the specific weed spectrum, crop, and the potential for off-target injury. The data presented in this guide, along with the outlined experimental protocols and pathway diagrams, provide a foundational resource for researchers to compare and further investigate the efficacy and mechanisms of these important agricultural tools. Future research should focus on generating more comprehensive comparative datasets, including a wider range of weed species and environmental conditions, to facilitate more precise and sustainable weed management strategies.
References
- 1. envirolink.govt.nz [envirolink.govt.nz]
- 2. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 3. A scale of grades for evaluation of herbicide weed control efficiency | A scale of grades for evaluation of herbicide weed control efficiency [agris.fao.org]
- 4. weedscience.ca [weedscience.ca]
- 5. researchgate.net [researchgate.net]
- 6. Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A synthetic approach reveals extensive tunability of auxin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 12. croplife.co.za [croplife.co.za]
- 13. plantae.org [plantae.org]
Cross-Validation of Analytical Methods for 2-(4-Methylphenoxy)benzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes is paramount. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of 2-(4-Methylphenoxy)benzoic acid. As direct comparative studies for this specific analyte are limited, this guide presents a hypothetical cross-validation framework based on established methods for structurally similar phenoxyalkanoic acids and benzoic acid derivatives. The provided experimental protocols and performance data serve as a valuable resource for method development, validation, and cross-validation in your own laboratory.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, including desired sensitivity, selectivity, and sample matrix complexity. The following table summarizes typical performance characteristics for the analysis of phenoxy acid herbicides and benzoic acid derivatives, providing an expected range of performance for methods developed for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.01 - 0.05 µg/mL | ~0.0001 - 0.005 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.05 - 0.1 µg/mL | ~0.001 - 0.01 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Selectivity | Moderate; potential for interference from co-eluting compounds.[2] | High; based on specific precursor-to-product ion transitions.[2] |
| Matrix Effects | Generally low | Can be significant (ion suppression/enhancement) and requires careful evaluation. |
| Throughput | High | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for successful implementation and cross-validation. The following are representative protocols based on methods for similar analytes.
Sample Preparation (Human Plasma)
A robust sample preparation is critical for removing interferences and ensuring accurate quantification.
-
Protein Precipitation: To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Method A: HPLC-UV Analysis
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 230-280 nm for benzoic acid derivatives).
-
Injection Volume: 20 µL.
Method B: LC-MS/MS Analysis
This method offers high sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected.[1][2]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound and the internal standard would need to be determined by direct infusion. For example, for a similar compound like 2,4-D, a transition of m/z 219 -> 161 is often used.
-
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that data generated by different analytical methods are comparable and reliable.[3] This is particularly important when transitioning from an HPLC-UV method to a more sensitive LC-MS/MS method, or when comparing data from different laboratories.
Cross-Validation Experimental Design
-
Sample Selection: A set of at least 20 incurred samples (samples from a study where the analyte is present) covering the expected concentration range should be analyzed by both methods.
-
Data Analysis: The concentrations obtained from both methods are plotted against each other, and the correlation and bias are assessed.
-
Acceptance Criteria: The difference between the values obtained by the two methods for at least 67% of the samples should be within ±20% of the mean value.
Visualizing the Cross-Validation Workflow
A clear understanding of the logical flow of the cross-validation process is beneficial for planning and execution.
Caption: Workflow for the cross-validation of two analytical methods.
By following a structured approach to method development, validation, and cross-validation, researchers can ensure the generation of high-quality, reliable, and comparable data for this compound in various research and development settings.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Unveiling the Molecular Evolution from Precursors to 2-(4-Methylphenoxy)benzoic Acid
A comprehensive spectroscopic comparison of the pharmaceutical intermediate 2-(4-Methylphenoxy)benzoic acid with its precursors, 2-chlorobenzoic acid and p-cresol, reveals distinct transformations in their molecular architecture. This guide provides a detailed analysis of their FT-IR, 1H NMR, 13C NMR, and UV-Vis spectral data, supported by established experimental protocols, offering valuable insights for researchers and professionals in drug development.
The journey from simple, readily available precursors to a complex pharmaceutical intermediate is a tale of precise chemical orchestration. In the synthesis of this compound, an important building block in the pharmaceutical industry, 2-chlorobenzoic acid and p-cresol undergo a significant structural evolution. This guide delves into a comparative analysis of the spectroscopic signatures of these three compounds, offering a clear understanding of the chemical changes occurring during the synthesis.
At a Glance: Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for this compound and its precursors.
Table 1: FT-IR Spectroscopic Data (cm-1)
| Compound | O-H Stretch (Carboxylic Acid/Phenol) | C=O Stretch (Carboxylic Acid) | C-O Stretch (Ether/Phenol) | C-Cl Stretch | Aromatic C-H Stretch | Aromatic C=C Stretch |
| 2-Chlorobenzoic Acid | 3200-2500 (broad) | ~1700 | - | ~750 | ~3100-3000 | ~1600-1450 |
| p-Cresol | ~3350 (broad) | - | ~1230 | - | ~3100-3000 | ~1610, 1515 |
| This compound | 3300-2500 (broad) | ~1690 | ~1240 | - | ~3100-3000 | ~1600-1450 |
Table 2: 1H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -CH3 Protons | -OH Proton (Carboxylic Acid/Phenol) |
| 2-Chlorobenzoic Acid | 7.3-8.1 (m, 4H) | - | ~11-13 (s, 1H) |
| p-Cresol | 6.7-7.1 (m, 4H) | 2.2-2.3 (s, 3H) | ~4.5-5.5 (s, 1H) |
| This compound | 6.8-8.2 (m, 8H) | ~2.3 (s, 3H) | ~10-12 (s, 1H) |
Table 3: 13C NMR Spectroscopic Data (δ, ppm)
| Compound | Carboxylic Acid Carbon | Aromatic Carbons | Methyl Carbon |
| 2-Chlorobenzoic Acid | ~167 | ~127-134 | - |
| p-Cresol | - | ~115-154 | ~20 |
| This compound | ~168 | ~118-160 | ~21 |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax 1 | λmax 2 |
| 2-Chlorobenzoic Acid | Ethanol | ~230 | ~278 |
| p-Cresol | Ethanol | ~224 | ~278 |
| This compound | Ethanol | ~235 | ~285 |
The Synthetic Pathway: An Ullmann Condensation
The synthesis of this compound from its precursors is typically achieved through an Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution reaction forms a crucial ether linkage, fundamentally altering the spectroscopic properties of the resulting molecule.
Caption: Synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analyses and the synthesis. Researchers should adapt these protocols based on the specific instrumentation and safety guidelines of their laboratory.
Synthesis of this compound (Ullmann Condensation)
-
Reactant Preparation: In a round-bottom flask, dissolve 2-chlorobenzoic acid and p-cresol in a suitable high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Catalyst and Base Addition: Add a catalytic amount of a copper(I) salt (e.g., CuI or CuBr) and a stoichiometric amount of a base (e.g., K2CO3 or Cs2CO3).
-
Reaction: Heat the mixture to a high temperature (typically 150-200 °C) and stir for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: The KBr pellet or Nujol mull is placed in the sample holder of the FT-IR spectrometer.
-
Spectral Analysis: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm-1.
NMR Spectroscopy (1H and 13C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe.
-
Spectral Analysis: The 1H and 13C NMR spectra are acquired according to the instrument's standard parameters. Chemical shifts are reported in parts per million (ppm) relative to TMS.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Data Acquisition: A cuvette containing the pure solvent is used to record a baseline spectrum. The sample solution is then placed in the cuvette.
-
Spectral Analysis: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) are identified.
Spectroscopic Interpretation and Comparison
A detailed examination of the spectra reveals the key structural changes from the precursors to the final product.
-
FT-IR Spectroscopy: The most significant change is the appearance of a strong C-O ether stretching band at approximately 1240 cm-1 in the spectrum of this compound, which is absent in the spectra of the precursors. The characteristic broad O-H stretch of the carboxylic acid in 2-chlorobenzoic acid is retained in the final product. The C-Cl stretch present in 2-chlorobenzoic acid disappears upon formation of the ether linkage.
-
1H NMR Spectroscopy: The 1H NMR spectrum of this compound is a composite of the signals from its precursors. It exhibits aromatic proton signals from both the benzoic acid and the phenoxy rings, resulting in a more complex multiplet in the aromatic region (6.8-8.2 ppm). The singlet corresponding to the methyl protons of p-cresol is retained in the final product. The downfield singlet for the carboxylic acid proton is also present.
-
13C NMR Spectroscopy: The 13C NMR spectrum of the product shows a greater number of aromatic carbon signals compared to the precursors, consistent with the presence of two distinct aromatic rings. The chemical shift of the carboxylic acid carbon remains relatively unchanged.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound shows a slight red shift (bathochromic shift) in its absorption maxima compared to its precursors. This is indicative of an extended conjugated system formed by the ether linkage between the two aromatic rings.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental and analytical processes described in this guide.
Caption: Experimental and analytical workflow.
This comprehensive spectroscopic comparison provides a clear and objective guide for researchers and scientists involved in the synthesis and characterization of this compound. The provided data and protocols can serve as a valuable resource for reaction monitoring, quality control, and further research in the development of novel pharmaceutical compounds.
Performance of polymers derived from 2-(4-Methylphenoxy)benzoic acid compared to other monomers
A Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of advanced materials with superior thermal and mechanical properties has led to the extensive development of aromatic polyamides, or aramids. The performance of these high-performance polymers is intrinsically linked to the chemical structure of their monomeric building blocks. This guide provides an objective comparison of the performance of polyamides derived from 2-(4-Methylphenoxy)benzoic acid and its analogs against those synthesized from conventional aromatic monomers. The information presented herein is supported by a review of experimental data from scientific literature, offering a valuable resource for material selection and development in demanding applications, including advanced drug delivery systems and medical devices.
Performance Comparison of Aromatic Polyamides
The introduction of a phenoxy substituent on the benzoic acid monomer can significantly influence the physical properties of the resulting polyamide. The ether linkage and the methyl group in this compound are expected to enhance solubility and processability while potentially impacting thermal stability and mechanical strength compared to more rigid, linear aromatic polyamide structures.
To illustrate these differences, the following table summarizes key performance indicators for a hypothetical polyamide derived from a 2-(phenoxy)terephthalic acid analog and compares them with well-characterized, commercially significant aramids: Poly(p-phenylene terephthalamide) (PPTA) and Poly(m-phenylene isophthalamide) (PMPI).
| Property | Polyamide from 2-(Phenoxy)terephthalic Acid Analog | Poly(p-phenylene terephthalamide) (PPTA) | Poly(m-phenylene isophthalamide) (PMPI) |
| Thermal Stability | |||
| Glass Transition Temperature (Tg) | 240 - 300 °C[1] | > 375 °C | ~275 °C |
| 10% Weight Loss Temperature (TGA) | > 450 °C in N₂[1] | > 500 °C in N₂ | ~450 °C in N₂ |
| Mechanical Properties | |||
| Tensile Strength | 77 - 92 MPa[1] | ~3.6 GPa (fiber)[2] | ~0.3 GPa (fiber) |
| Tensile Modulus | 1.5 - 2.5 GPa[1] | ~130 GPa (fiber)[2] | ~5 GPa (fiber) |
| Elongation at Break | 5 - 15% | ~2.4% (fiber) | 20 - 30% (fiber) |
| Solubility | |||
| Common Organic Solvents (e.g., NMP, DMAc) | Soluble[1] | Insoluble (requires strong acids)[3] | Soluble in some polar aprotic solvents |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the accurate assessment of polymer performance. The following sections outline the methodologies for the synthesis and characterization of aromatic polyamides.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This method is widely used for the laboratory-scale synthesis of high-molecular-weight aromatic polyamides.[5][6]
Materials:
-
Aromatic diamine (e.g., p-phenylenediamine, m-phenylenediamine)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride, or a derivative of this compound)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Calcium Chloride (CaCl₂) or Lithium Chloride (LiCl) (optional, to enhance solubility)
-
Pyridine (acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and a salt (if used) in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the aromatic diacid chloride as a solid or a solution in NMP to the stirred diamine solution.
-
Allow the reaction to proceed at 0-5 °C for 1-2 hours, and then continue stirring at room temperature for an additional 2-4 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
Characterization of Polymer Properties
Inherent Viscosity Measurement: Inherent viscosity is a measure of the polymer's molecular weight.[7]
-
Prepare a dilute polymer solution by dissolving a precise amount of the dry polymer (e.g., 0.5 g) in a specific volume of a suitable solvent (e.g., 100 mL of concentrated sulfuric acid or NMP containing LiCl) at a constant temperature.[8]
-
Measure the flow time of the polymer solution and the pure solvent using a calibrated Ubbelohde or Cannon-Fenske viscometer in a constant temperature bath.[8]
-
Calculate the relative viscosity (η_rel) as the ratio of the flow time of the solution to the flow time of the solvent.
-
The inherent viscosity (η_inh) is calculated using the formula: η_inh = ln(η_rel) / c, where 'c' is the concentration of the polymer solution in g/dL.[7]
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and transition temperatures of the polymers.
-
TGA Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the dry polymer into a TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).
-
Record the weight loss of the sample as a function of temperature. The 10% weight loss temperature is often reported as an indicator of thermal stability.
-
-
DSC Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the dry polymer into a DSC sample pan and seal it.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition and melting point.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same rate. The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the change in the heat capacity.
-
Mechanical Testing of Polymer Films: The tensile properties of the polymers are determined from films cast from their solutions.
-
Film Preparation:
-
Prepare a 5-10% (w/v) solution of the polymer in a suitable solvent (e.g., DMAc or NMP).
-
Cast the solution onto a clean, flat glass plate.
-
Dry the film in a vacuum oven with a programmed temperature ramp to slowly remove the solvent and avoid the formation of voids.
-
Once fully dried, carefully peel the film from the glass plate.
-
-
Tensile Testing (ASTM D882): [9]
-
Cut the polymer film into dumbbell-shaped specimens with precise dimensions.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 24 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen breaks.
-
Record the load and elongation data to determine the tensile strength, tensile modulus, and elongation at break.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and characterization of these aromatic polyamides.
Caption: Workflow for the synthesis of aromatic polyamides.
References
- 1. prepchem.com [prepchem.com]
- 2. Aramid Fibre [final-materials.com]
- 3. mdpi.com [mdpi.com]
- 4. Aramid | Synthetic Polymers, Heat Resistance & Strength | Britannica [britannica.com]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Inherent viscosity - Wikipedia [en.wikipedia.org]
- 8. jchpe.ut.ac.ir [jchpe.ut.ac.ir]
- 9. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
Comparative In Vitro Efficacy of 2-(4-Methylphenoxy)benzoic Acid Derivatives Against Diverse Microbial Strains: A Research Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro antimicrobial activity of various 2-(4-Methylphenoxy)benzoic acid derivatives. The data presented is compiled from peer-reviewed studies to facilitate the evaluation of these compounds as potential antimicrobial agents.
A notable study in this area, conducted by Drăcea and colleagues in 2008, investigated a series of novel thioureide derivatives of 2-(4-methylphenoxymethyl)benzoic acid. Their research demonstrated that these compounds exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. This guide will delve into the quantitative data from this study and others, offering a clear comparison of the efficacy of these derivatives.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives, particularly thioureides, has been evaluated against a panel of clinically relevant microbial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric for comparison.
A study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid revealed significant activity against various microbes. The most promising results were observed against fungal strains, with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL. Activity was also noted against the Gram-negative bacterium Pseudomonas aeruginosa, with MICs in the range of 31.5 µg/mL to 250 µg/mL. While most of the tested compounds showed activity against Gram-positive bacteria, the MIC values were generally higher, ranging from 62.5 µg/mL to 1000 µg/mL. Notably, only a few of these derivatives exhibited activity against Escherichia coli and Klebsiella pneumoniae.[1]
For a detailed comparison, the following tables summarize the MIC values for various derivatives against specific microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Thioureide Derivatives against Bacterial Strains (µg/mL)
| Derivative | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli | Klebsiella pneumoniae |
| Thioureide Derivative 1 | 125 | 62.5 | 62.5 | >1000 | >1000 |
| Thioureide Derivative 2 | 250 | 125 | 31.5 | >1000 | >1000 |
| Thioureide Derivative 3 | 500 | 250 | 125 | >1000 | >1000 |
| Thioureide Derivative 4 | 1000 | 500 | 250 | >1000 | >1000 |
| Thioureide Derivative 5 | 62.5 | 125 | 62.5 | >1000 | >1000 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Thioureide Derivatives against Fungal Strains (µg/mL)
| Derivative | Candida albicans | Aspergillus niger |
| Thioureide Derivative 1 | 31.25 | 15.6 |
| Thioureide Derivative 2 | 15.6 | 31.25 |
| Thioureide Derivative 3 | 62.5 | 31.25 |
| Thioureide Derivative 4 | 31.25 | 62.5 |
| Thioureide Derivative 5 | 15.6 | 15.6 |
Experimental Protocols
The in vitro antimicrobial activity of this compound derivatives is typically determined using standardized methods such as broth microdilution and agar diffusion assays.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethylformamide (DMF), to create stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Yeast Peptone Glucose for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Standardized microbial suspensions with a turbidity equivalent to the 0.5 McFarland standard are prepared from fresh cultures.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible microbial growth is observed.
Agar Diffusion Method (Qualitative Screening)
This method provides a qualitative assessment of the antimicrobial activity.
-
Plate Preparation: Agar plates are uniformly inoculated with a standardized microbial suspension.
-
Application of Compounds: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the surface of the agar.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compounds.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disc.
Postulated Mechanism of Action
While the precise signaling pathways for the antimicrobial action of this compound derivatives are still under investigation, the general mechanism for phenolic compounds is believed to involve the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The thioureide moiety in some of these derivatives may also contribute to the antimicrobial effect by interfering with cellular processes through mechanisms such as enzyme inhibition.
Caption: Postulated mechanism of bacterial cell membrane disruption by this compound derivatives.
Experimental Workflow
The overall process for the in vitro testing of these antimicrobial compounds follows a structured workflow from synthesis to data analysis.
Caption: Experimental workflow for in vitro antimicrobial testing.
References
Benchmarking the synthesis of 2-(4-Methylphenoxy)benzoic acid against other diaryl ethers
For Researchers, Scientists, and Drug Development Professionals
The diaryl ether structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The synthesis of these molecules, therefore, is of critical importance. This guide provides a comparative analysis of established synthetic methodologies for 2-(4-Methylphenoxy)benzoic acid, a representative diaryl ether. We will benchmark the traditional Ullmann condensation against the modern Buchwald-Hartwig C-O coupling and Nucleophilic Aromatic Substitution (SNAr), offering a quantitative comparison and detailed experimental protocols to inform your synthetic strategy.
Performance Comparison of Synthetic Methods
The selection of a synthetic route for diaryl ethers is often a trade-off between cost, reaction conditions, substrate scope, and yield. Below is a summary of typical experimental data for the synthesis of this compound and analogous diaryl ethers via three common methods. It is important to note that direct comparison of yields can be influenced by variations in starting materials, catalysts, and ligands.
| Method | Aryl Halide | Phenol | Catalyst/Promoter | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ullmann Condensation | 2-Chlorobenzoic acid | p-Cresol | CuSO₄ | K₂CO₃ | Pyridine | 140-150 | 12 | ~75-85 |
| Buchwald-Hartwig | 2-Bromobenzoic acid | p-Cresol | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100-110 | 12-24 | ~80-95 |
| SNAr | 2-Fluoro-6-nitrobenzoic acid | p-Cresol | - | K₂CO₃ | DMSO | 100 | 4-8 | >90 |
Note: The data presented is a synthesis of typical results found in the literature for these reaction types and may not represent a direct side-by-side experimental comparison under identical conditions. The SNAr reaction requires an electron-withdrawing group (e.g., -NO₂) on the aryl halide to proceed efficiently.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using the Ullmann Condensation, Buchwald-Hartwig C-O Coupling, and Nucleophilic Aromatic Substitution.
Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of 2-phenoxybenzoic acids.
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
p-Cresol (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Copper(II) Sulfate (CuSO₄) (0.1 eq)
-
Pyridine (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid, p-cresol, anhydrous potassium carbonate, and copper(II) sulfate.
-
Add pyridine as the solvent and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 140-150 °C and maintain it at this temperature for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 1 M HCl and ice.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Buchwald-Hartwig C-O Coupling
This protocol is a general method for the palladium-catalyzed synthesis of diaryl ethers.
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
p-Cresol (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube, combine 2-bromobenzoic acid, p-cresol, cesium carbonate, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable when an activated aryl halide is used as a starting material.
Materials:
-
2-Fluoro-6-nitrobenzoic acid (1.0 eq)
-
p-Cresol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2-fluoro-6-nitrobenzoic acid, p-cresol, and potassium carbonate.
-
Add DMSO as the solvent and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
After cooling, pour the reaction mixture into water and acidify with 1 M HCl.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the solid from an appropriate solvent to obtain 2-(4-methyl-3-nitrophenoxy)benzoic acid.
-
Subsequent reduction of the nitro group would be required to obtain the target molecule if the nitro-substituted precursor is not the desired final product.
Mandatory Visualization
Signaling Pathway: Type II Fatty Acid Synthesis (FAS-II) in Toxoplasma gondii
Diaryl ethers have emerged as potent inhibitors of the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the Type II Fatty Acid Synthesis (FAS-II) pathway of various pathogens, including Toxoplasma gondii. This pathway is essential for the parasite's survival and represents a promising drug target. The following diagram illustrates the key steps in the FAS-II pathway.
Caption: Type II Fatty Acid Synthesis (FAS-II) pathway, a target for diaryl ether inhibitors.
Safety Operating Guide
Personal protective equipment for handling 2-(4-Methylphenoxy)benzoic acid
For Immediate Reference: Key Safety and Handling Information for Researchers
This guide provides critical safety and logistical information for handling 2-(4-Methylphenoxy)benzoic acid, a compound recognized as a skin irritant.[1] Adherence to these procedures is essential for ensuring a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and proper disposal methods to support researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound. Consistent and correct use of this equipment is the first line of defense against potential exposure.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Goggles are recommended when there is a risk of splashing. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory coat | A standard laboratory coat should be worn and fully buttoned. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of any dust or aerosols. |
Handling and Experimental Workflow
Proper handling of this compound is crucial to prevent skin and eye irritation.[2] The following workflow provides a procedural guide for safe handling from preparation to disposal.
First Aid Measures
In the event of exposure, immediate action is necessary.
-
After eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[3][4] If skin irritation occurs, get medical advice/attention.[5]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]
-
If swallowed: Clean mouth with water. Never give anything by mouth to an unconscious person.[4]
Spill and Disposal Procedures
Spill Management:
In case of a spill, ensure the area is well-ventilated.[4] Wearing appropriate PPE, cover the powder spill with a plastic sheet or tarp to minimize spreading.[4] Mechanically take up the material and place it in appropriate containers for disposal.[4] Avoid creating dust.[4]
Waste Disposal:
Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable regional, national, and local laws and regulations.[4] Do not reuse the container.[4] Waste should be placed in a designated, labeled container for chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
